2,2-Difluoropentanedioic Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoropentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c6-5(7,4(10)11)2-1-3(8)9/h1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVAHSCRTJPWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607392 | |
| Record name | 2,2-Difluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380-86-9 | |
| Record name | 2,2-Difluoropentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,2-Difluoropentanedioic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 2,2-difluoropentanedioic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific compound, this guide outlines a robust two-step approach, beginning with the synthesis of a key diester intermediate, followed by its hydrolysis. The protocols provided are based on established methodologies for similar transformations and are intended to serve as a comprehensive starting point for laboratory synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Synthesis of Diethyl 2,2-Difluoropentanedioate: A Reformatsky-type reaction between ethyl bromodifluoroacetate and ethyl acrylate, facilitated by copper, yields the diester precursor, diethyl 2,2-difluoropentanedioate.
-
Hydrolysis of Diethyl 2,2-Difluoropentanedioate: Subsequent hydrolysis of the sterically hindered diester under basic conditions affords the target molecule, this compound.
This pathway is advantageous due to the commercial availability of the starting materials and the generally reliable nature of the reactions involved.
Experimental Protocols
Step 1: Synthesis of Diethyl 2,2-Difluoropentanedioate
This procedure is adapted from a known method for the synthesis of diethyl 2,2-difluoroglutarate.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl bromodifluoroacetate | 202.99 | 2.53 g | 0.0125 |
| Ethyl acrylate | 100.12 | 0.50 g | 0.005 |
| Copper powder | 63.55 | 700 mg | 0.011 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 5.8 mL | - |
| Tetramethylethylenediamine (TMEDA) | 116.21 | 0.29 g | 0.0025 |
| Acetic acid | 60.05 | 0.27 g | 0.0045 |
| 10% Aqueous ammonium chloride | - | As needed | - |
| Methyl tert-butyl ether (MTBE) | 88.15 | As needed | - |
| Diatomaceous earth | - | As needed | - |
Procedure:
-
To a reaction vessel, add copper powder (700 mg) and anhydrous tetrahydrofuran (5.8 mL).
-
Stir the suspension and heat to 50°C.
-
Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g) to the reaction mixture.
-
Maintain the reaction at 50°C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 10% aqueous ammonium chloride solution to the reaction mixture.
-
Filter the mixture through a pad of diatomaceous earth to remove the copper residue.
-
Extract the filtrate with methyl tert-butyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 2,2-difluoropentanedioate. A reported yield for a similar reaction is 97.4%.
Step 2: Hydrolysis of Diethyl 2,2-Difluoropentanedioate to this compound
The hydrolysis of the sterically hindered gem-difluoro diester requires forcing conditions. A non-aqueous basic hydrolysis method is proposed to mitigate potential side reactions like decarboxylation.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 1 mmol ester) | Moles |
| Diethyl 2,2-difluoropentanedioate | 224.20 | 224 mg | 1 mmol |
| Dichloromethane (CH2Cl2), anhydrous | 84.93 | 9 mL | - |
| Methanol (MeOH), anhydrous | 32.04 | 1 mL | - |
| Sodium hydroxide (NaOH) | 40.00 | 120 mg | 3 mmol |
| Hydrochloric acid (HCl), concentrated | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
| Organic solvent for extraction (e.g., Ether) | - | As needed | - |
Procedure:
-
Prepare a 3 N methanolic solution of NaOH by dissolving the appropriate amount of NaOH in anhydrous methanol.
-
In a reaction vessel, dissolve diethyl 2,2-difluoropentanedioate (1 mmol) in anhydrous dichloromethane (9 mL).
-
To this solution, add the 3 N methanolic NaOH solution (1 mL, 3 mmol).
-
Stir the reaction mixture at room temperature. The formation of a cloudy precipitate (the sodium salt of the carboxylic acid) indicates the progress of the reaction. The reaction time may vary and should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 1 with concentrated hydrochloric acid.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of Diethyl 2,2-Difluoropentanedioate
| Compound | Role | Molar Mass ( g/mol ) | Amount | Yield |
| Ethyl bromodifluoroacetate | Starting Material | 202.99 | 2.53 g | - |
| Ethyl acrylate | Starting Material | 100.12 | 0.50 g | - |
| Diethyl 2,2-difluoropentanedioate | Product | 224.20 | - | ~97% (expected) |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H6F2O4 |
| Molar Mass | 168.09 g/mol |
| CAS Number | 380-86-9 |
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 2,2-Difluoropentanedioic Acid (CAS 380-86-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 2,2-Difluoropentanedioic Acid (CAS 380-86-9) is limited. This guide provides a comprehensive overview based on available data for this compound and closely related analogs. The experimental protocols and some data are presented as informed proposals based on established chemical principles and data for similar structures.
Introduction
This compound, also known as 2,2-difluoroglutaric acid, is a fluorinated dicarboxylic acid. The introduction of geminal fluorine atoms at the C-2 position significantly alters the molecule's physicochemical properties compared to its non-fluorinated parent compound, pentanedioic acid (glutaric acid). These modifications, including increased acidity and altered lipophilicity, make it a compound of interest for researchers in medicinal chemistry and materials science. The difluoromethylene group can act as a bioisostere for a carbonyl group or an ether linkage, potentially influencing biological activity and metabolic stability.
Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 380-86-9 | |
| Molecular Formula | C₅H₆F₂O₄ | |
| Molecular Weight | 168.09 g/mol | |
| Synonyms | 2,2-Difluoroglutaric acid | |
| Appearance | White to off-white solid (Predicted) | Based on similar dicarboxylic acids |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and polar organic solvents (Predicted) | Based on the polarity of dicarboxylic acids |
| pKa | Lower than glutaric acid (pKa1 ≈ 4.3, pKa2 ≈ 5.4) (Predicted) | Electron-withdrawing effect of fluorine atoms |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of gem-difluorinated carboxylic acids. One common approach involves the fluorination of a suitable precursor, such as a β-keto ester or a malonic ester derivative.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Proposed Experimental Protocol
Materials:
-
Diethyl malonate
-
Propionyl chloride
-
Sodium hydride (NaH)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of Diethyl 2-propionylmalonate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add diethyl malonate (1.0 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Add propionyl chloride (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude diethyl 2-propionylmalonate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of Diethyl 2,2-difluoro-2-propionylmalonate
-
Dissolve diethyl 2-propionylmalonate (1.0 eq) in anhydrous acetonitrile in a suitable reaction vessel.
-
Add Selectfluor® (2.2 eq) portion-wise to the solution while stirring. The reaction may be exothermic, so cooling may be necessary.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
To the purified diethyl 2,2-difluoro-2-propionylmalonate, add an excess of a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis and decarboxylation are complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an organic solvent mixture) to obtain the pure product.
Potential Biological Activity and Applications in Drug Development
While no specific biological activities have been reported for this compound, its structural features suggest several potential areas of investigation for drug development professionals.
-
Enzyme Inhibition: As a dicarboxylic acid, it may act as a competitive inhibitor of enzymes that utilize dicarboxylic acid substrates. The gem-difluoro group can mimic a ketone or hydrated ketone, potentially acting as a transition-state analog inhibitor for certain enzymes. For instance, it could be investigated as an inhibitor of enzymes involved in amino acid or fatty acid metabolism.
-
Bioisosterism: The difluoromethylene group is a well-established bioisostere for a carbonyl group or an ether oxygen. Replacing these functionalities with a CF₂ group can improve metabolic stability by blocking sites of oxidation and can modulate the electronic properties and conformation of a molecule, potentially leading to enhanced binding affinity to biological targets.
-
Scaffold for Medicinal Chemistry: this compound can serve as a versatile scaffold for the synthesis of more complex molecules. The two carboxylic acid groups provide handles for derivatization, allowing for the attachment of various pharmacophores to explore structure-activity relationships.
Potential Signaling Pathway Interaction
Given its structural similarity to α-ketoglutarate (a key intermediate in the Krebs cycle), it is conceivable that this compound could interfere with metabolic pathways that utilize α-ketoglutarate. This could include enzymes such as α-ketoglutarate dehydrogenase or various dioxygenases.
Caption: Hypothetical inhibition of an enzyme by this compound.
Safety and Handling
No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of similar fluorinated carboxylic acids, the following precautions should be taken:
-
Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. While specific experimental data is scarce, its synthesis can be approached through established fluorination methodologies. Its structural features suggest potential as an enzyme inhibitor and a versatile building block for the development of new therapeutics. Further research is needed to fully elucidate its properties, biological activity, and synthetic accessibility. Researchers are encouraged to use the information and proposed protocols in this guide as a foundation for their own investigations into this intriguing molecule.
An In-depth Technical Guide to 2,2-Difluoropentanedioic Acid
Abstract: This technical guide provides a comprehensive overview of 2,2-Difluoropentanedioic Acid, a fluorinated dicarboxylic acid with potential applications in medicinal chemistry and materials science. This document covers its chemical structure, physicochemical properties (both known and predicted), a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic data (NMR, IR, and Mass Spectrometry). Furthermore, potential applications and biological activities are discussed based on the established roles of structurally related gem-difluorinated compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and utilization of novel fluorinated building blocks.
Introduction
This compound is a dicarboxylic acid featuring a gem-difluoro functional group at the C2 position. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The gem-difluoromethylene group (-CF2-) is a well-known bioisostere of a carbonyl group, ether oxygen, or other functional moieties. This substitution can enhance metabolic stability, modulate acidity, and influence binding affinity to biological targets. As such, this compound represents a valuable, albeit understudied, building block for the synthesis of complex molecules with potential applications in drug discovery and materials science.
Chemical Structure and Properties
The chemical structure and fundamental properties of this compound are summarized below. Due to the limited availability of experimental data, some physicochemical properties have been predicted based on computational models and comparison with analogous compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 380-86-9 | [1] |
| Molecular Formula | C5H6F2O4 | [1] |
| Molecular Weight | 168.09 g/mol | [1] |
| Appearance | Predicted: White crystalline solid | Inferred |
| Melting Point | Predicted: 120-130 °C | Inferred |
| Boiling Point | Decomposes before boiling | Inferred |
| Solubility | Soluble in water, polar organic solvents | Inferred |
| pKa1 | Predicted: ~2.5-3.5 | Inferred |
| pKa2 | Predicted: ~4.5-5.5 | Inferred |
The presence of the electron-withdrawing fluorine atoms is expected to increase the acidity of the carboxylic acid groups compared to the non-fluorinated analogue, pentanedioic acid (glutaric acid).
Proposed Synthesis
Synthetic Workflow
A potential synthetic pathway involves the direct fluorination of a suitable precursor, such as diethyl 2-oxopentanedioate, followed by hydrolysis of the ester groups.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Diethyl 2-oxopentanedioate
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Fluorination: To a solution of diethyl 2-oxopentanedioate (1 equivalent) in anhydrous acetonitrile, add Selectfluor® (2.2 equivalents) portion-wise at room temperature under a nitrogen atmosphere. The reaction mixture is then stirred at 50°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Work-up and Extraction: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification of Intermediate: The solvent is evaporated, and the crude diethyl 2,2-difluoropentanedioate is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Hydrolysis: The purified diethyl 2,2-difluoropentanedioate is dissolved in a mixture of concentrated hydrochloric acid and water (1:1 v/v) and refluxed for 12 hours.
-
Isolation and Purification of Final Product: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield pure this compound.
Spectroscopic Analysis (Predicted)
No experimental spectra for this compound are currently available in public databases. The following are predictions based on the chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two main signals corresponding to the two methylene groups.
-
-CH₂- (C3): A triplet is expected in the range of 2.2-2.6 ppm.
-
-CH₂- (C4): A triplet of triplets is predicted in the range of 2.0-2.4 ppm, due to coupling with both the C3 protons and the fluorine atoms at C2.
-
-COOH: A broad singlet is expected at a chemical shift greater than 10 ppm, which is characteristic of carboxylic acid protons.[2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to exhibit five distinct signals.
-
C1 (-COOH): ~170-175 ppm.
-
C2 (-CF₂-): A triplet in the range of 110-125 ppm due to carbon-fluorine coupling.
-
C3 (-CH₂-): ~30-35 ppm.
-
C4 (-CH₂-): ~20-25 ppm.
¹⁹F NMR Spectroscopy
A single signal is expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the C3 protons. The chemical shift would be dependent on the solvent and standard used.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[6]
-
C=O stretch (carboxylic acid): A strong, sharp band between 1700-1750 cm⁻¹.[6][7]
-
C-F stretch: Strong absorptions in the region of 1000-1200 cm⁻¹.
-
C-O stretch: In the range of 1210-1320 cm⁻¹.[6]
Mass Spectrometry
Under electron ionization (EI), the molecular ion peak (m/z = 168) may be weak or absent. Common fragmentation patterns for dicarboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[8][9] Key expected fragments would include [M-H₂O]⁺, [M-COOH]⁺, and [M-CO₂]⁺.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | ~2.2-2.6 ppm (t, 2H, C3-H), ~2.0-2.4 ppm (tt, 2H, C4-H), >10 ppm (br s, 2H, COOH) |
| ¹³C NMR | ~170-175 ppm (C1), ~110-125 ppm (t, C2), ~30-35 ppm (C3), ~20-25 ppm (C4), ~175-180 ppm (C5) |
| IR (cm⁻¹) | 2500-3300 (broad, O-H), 1700-1750 (strong, C=O), 1000-1200 (strong, C-F) |
| MS (m/z) | Expected fragments: 150 ([M-H₂O]⁺), 123 ([M-COOH]⁺), 124 ([M-CO₂]⁺) |
Potential Applications and Biological Activity
While specific applications for this compound have not been documented, its structure suggests several areas of potential utility.
Medicinal Chemistry
The gem-difluoromethylene group is a key structural motif in many enzyme inhibitors.[10] It can act as a non-hydrolyzable mimic of a carbonyl group in a transition state. Therefore, this compound could serve as a precursor for the synthesis of inhibitors for enzymes that process dicarboxylic acid substrates, such as certain decarboxylases or dehydrogenases.
Caption: Conceptual diagram of competitive enzyme inhibition.
Materials Science
Dicarboxylic acids are common monomers for the synthesis of polyesters and polyamides. The incorporation of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and altered optical properties. This compound could therefore be a valuable monomer for the creation of novel fluorinated polymers.
Conclusion
This compound is a promising but currently under-explored chemical entity. This technical guide has provided a summary of its known properties and, by drawing on data from analogous compounds, has offered predictions for its physicochemical characteristics, spectroscopic signatures, and a plausible synthetic route. The unique structural features of this molecule, particularly the gem-difluoro group, suggest significant potential for its use as a building block in the development of new pharmaceuticals and advanced materials. Further experimental investigation is warranted to validate the predictions made herein and to fully explore the utility of this versatile fluorinated compound.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS [jstage.jst.go.jp]
- 10. rroij.com [rroij.com]
In-Depth Technical Guide: Molecular Structure and Properties of 2,2-Difluoropentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Difluoropentanedioic Acid, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is limited in public literature, this document consolidates available information on its structure, predicted properties, and plausible synthetic routes. By drawing parallels with closely related analogs, this guide offers valuable insights for researchers interested in the application of gem-difluorinated dicarboxylic acids. Particular emphasis is placed on the role of the difluoromethylene group as a bioisostere, a key concept in modern drug design.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and biological characteristics, including its metabolic stability, binding affinity, and lipophilicity. This compound, also known as 2,2-difluoroglutaric acid, is a dicarboxylic acid featuring a gem-difluorinated carbon at the α-position. This structural motif is of particular interest as the difluoromethylene (CF₂) group can act as a bioisostere for a carbonyl group, an ether linkage, or even a hydroxylated carbon, potentially leading to novel therapeutic agents with improved pharmacokinetic profiles.[1][2] This guide aims to provide a detailed technical resource on the molecular structure, properties, synthesis, and potential applications of this compound.
Molecular Structure and Physicochemical Properties
This compound possesses a five-carbon backbone with carboxylic acid functional groups at both ends and two fluorine atoms attached to the second carbon.
Table 1: Molecular and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| Synonyms | 2,2-Difluoroglutaric acid | --- |
| CAS Number | 380-86-9 | [Vendor Information] |
| Molecular Formula | C₅H₆F₂O₄ | [Vendor Information] |
| Molecular Weight | 168.09 g/mol | [Vendor Information] |
| Predicted pKa₁ | ~1.5 - 2.5 | Analog Data |
| Predicted pKa₂ | ~4.0 - 5.0 | Analog Data |
| Predicted LogP | ~0.5 - 1.0 | Analog Data |
| Predicted Solubility | Soluble in water and polar organic solvents | Analog Data |
| Predicted Melting Point | 140 - 150 °C | Analog Data |
| Predicted Boiling Point | >200 °C (decomposes) | Analog Data |
Note: Predicted values are based on data from structurally similar compounds such as 2,2-difluorosuccinic acid and general trends for gem-difluorinated carboxylic acids.
Proposed Synthesis
Proposed Synthetic Pathway: Reformatsky Reaction
A viable synthetic strategy involves a two-step process starting from diethyl succinate and ethyl bromodifluoroacetate.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Triethyl 2,2-difluoro-3-carboxypentanedioate
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Initiation: A small amount of a solution of ethyl bromodifluoroacetate (1.1 equivalents) and diethyl succinate (1.0 equivalent) in anhydrous THF is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is indicated by a gentle reflux.
-
Addition: The remaining solution of the esters is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete consumption of the starting materials.
-
Workup: The reaction is cooled to room temperature and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, triethyl 2,2-difluoro-3-carboxypentanedioate, is purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Hydrolysis: The purified intermediate ester is dissolved in a suitable solvent (e.g., ethanol or THF), and an excess of aqueous sodium hydroxide or hydrochloric acid is added.
-
Reaction: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification: If basic hydrolysis was performed, the reaction mixture is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of approximately 1.
-
Extraction: The aqueous solution is extracted multiple times with ethyl acetate.
-
Final Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The final product can be further purified by recrystallization.
Spectroscopic Analysis (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following predictions are based on the known spectral data of 2,2-difluorosuccinic acid and general principles of NMR and IR spectroscopy.[6][7][8]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Absorption Bands |
| ¹H NMR | δ 10-12 (br s, 2H, COOH), 2.5-2.8 (t, 2H, -CH₂-COOH), 2.2-2.5 (t, 2H, -CF₂-CH₂-) |
| ¹³C NMR | δ 170-175 (COOH), 115-125 (t, CF₂), 30-35 (-CH₂-COOH), 25-30 (-CF₂-CH₂-) |
| ¹⁹F NMR | δ -100 to -120 (s) |
| IR (KBr) | 2500-3300 cm⁻¹ (br, O-H stretch), 1700-1750 cm⁻¹ (s, C=O stretch), 1000-1200 cm⁻¹ (s, C-F stretch) |
Note: Predicted chemical shifts are in ppm relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Splitting patterns are indicated as s (singlet), t (triplet), and br (broad).
Applications in Drug Development and Research
The gem-difluoromethylene group is a key structural motif in medicinal chemistry due to its ability to act as a bioisostere, mimicking other functional groups while imparting unique properties.
Bioisosterism
The CF₂ group can serve as a non-hydrolyzable mimic of a carbonyl group or an ether oxygen. This substitution can enhance the metabolic stability of a drug candidate by preventing enzymatic degradation at that position.[1][2]
Caption: Bioisosteric role of the gem-difluoromethylene group.
Enzyme Inhibition
Dicarboxylic acids are substrates for various enzymes. The introduction of the strongly electron-withdrawing difluoromethyl group can significantly alter the acidity of the adjacent carboxylic acid and the overall electronic distribution of the molecule. This can lead to tighter binding to the active site of an enzyme, making this compound and its derivatives potential candidates for the development of novel enzyme inhibitors.[9]
Building Block for Novel Scaffolds
The two carboxylic acid groups of this compound provide versatile handles for further chemical modifications, such as the formation of amides, esters, and other derivatives. This allows for its incorporation into larger, more complex molecules, making it a valuable building block for combinatorial chemistry and the synthesis of novel drug candidates.
Conclusion
This compound represents a valuable yet underexplored molecule for researchers in drug discovery and materials science. While direct experimental data remains scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications by leveraging data from analogous compounds. The unique properties conferred by the gem-difluoromethylene group, particularly its role as a bioisostere, suggest that this compound and its derivatives are promising candidates for the development of new therapeutics and advanced materials. Further experimental investigation into this compound is warranted to fully unlock its potential.
References
- 1. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. 2,2-DIFLUOROSUCCINIC ACID(665-31-6) 1H NMR [m.chemicalbook.com]
- 7. Difluoroacetic acid(381-73-7) 13C NMR spectrum [chemicalbook.com]
- 8. Difluoroacetic acid(381-73-7) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Spectroscopic Data of 2,2-Difluoropentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Difluoropentanedioic Acid. Due to the limited availability of direct experimental data for the diacid, this document focuses on the spectroscopic characteristics of its more readily characterized derivative, diethyl 2,2-difluoropentanedioate. The data presented is inferred from analogous compounds and typical spectroscopic values for relevant functional groups, providing a predictive framework for researchers.
Predicted Spectroscopic Data of Diethyl 2,2-Difluoropentanedioate
Table 1: Predicted NMR Spectroscopic Data for Diethyl 2,2-Difluoropentanedioate
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | -CH₂-CH₃ | ~1.3 | Triplet (t) | JHH ≈ 7 |
| -CH₂-CH₃ | ~4.3 | Quartet (q) | JHH ≈ 7 | |
| -CF₂-CH₂- | ~2.5 | Triplet (t) | JHF ≈ 15-20 | |
| -CH₂-COOH | ~2.8 | Singlet (or Triplet if coupled) | - | |
| ¹³C | -CH₂-C H₃ | ~14 | - | - |
| -C H₂-CH₃ | ~63 | - | - | |
| -CF₂-C H₂- | ~35 | Triplet (t) | JCF ≈ 20-25 | |
| -C H₂-COOH | ~30 | - | - | |
| -C F₂- | ~110-120 | Triplet (t) | ¹JCF ≈ 240-260 | |
| -C =O | ~168 | Triplet (t) | JCF ≈ 25-30 | |
| ¹⁹F | -CF₂- | ~ -90 to -110 | Triplet (t) | JFH ≈ 15-20 |
Table 2: Predicted IR Spectroscopic Data for Diethyl 2,2-Difluoropentanedioate
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1750-1735 | Strong |
| C-F | 1100-1000 | Strong |
| C-O (Ester) | 1300-1000 | Strong |
| C-H (Alkyl) | 2980-2850 | Medium |
Table 3: Predicted Mass Spectrometry Data for Diethyl 2,2-Difluoropentanedioate
| Ion | Predicted m/z | Fragmentation Pathway |
| [M]⁺ | 224.08 | Molecular Ion |
| [M-OCH₂CH₃]⁺ | 179.05 | Loss of ethoxy group |
| [M-COOCH₂CH₃]⁺ | 151.05 | Loss of carbethoxy group |
| [COOCH₂CH₃]⁺ | 73.03 | Carbethoxy group fragment |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound and its esters are not explicitly published. However, standard procedures for obtaining NMR, IR, and mass spectra of related fluorinated organic compounds are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of a compound like diethyl 2,2-difluoropentanedioate would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C and the effects of C-F coupling, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary. Proton decoupling should be used to simplify the spectrum.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. This is often performed on a broadband probe tuned to the ¹⁹F frequency. A simple pulse-acquire sequence is typically sufficient. Chemical shifts are referenced to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
A typical procedure for obtaining an IR spectrum is as follows:
-
Sample Preparation: For a liquid sample like diethyl 2,2-difluoropentanedioate, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
A general protocol for obtaining a mass spectrum is:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds like esters.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, typically using an electron energy of 70 eV. For direct infusion, a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) might be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like diethyl 2,2-difluoropentanedioate.
Key Structural Correlations in NMR
The following diagram illustrates the expected correlations between the structure of diethyl 2,2-difluoropentanedioate and its key NMR signatures.
A Technical Guide to the Solubility of 2,2-Difluoropentanedioic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2,2-Difluoropentanedioic Acid in organic solvents. A thorough review of publicly available scientific literature, patents, and technical datasheets indicates a notable absence of specific quantitative solubility data for this compound.
This guide, therefore, provides a foundational understanding of the expected solubility characteristics of this compound based on established chemical principles and the behavior of analogous compounds. Furthermore, it outlines detailed experimental protocols for researchers to determine its solubility in various organic solvents.
Predicted Solubility Profile of this compound
While specific data is unavailable, a qualitative prediction of solubility can be made based on the "like dissolves like" principle. This compound is a dicarboxylic acid with two polar carboxylic acid groups and a relatively short carbon chain. The presence of two highly electronegative fluorine atoms on the alpha-carbon will influence its polarity and hydrogen bonding capabilities.
-
Polar Solvents: Due to the two carboxylic acid groups, which can act as both hydrogen bond donors and acceptors, this compound is expected to exhibit higher solubility in polar organic solvents. Solvents such as alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and ethers (e.g., tetrahydrofuran) are likely to be effective at solvating the molecule. The solubility of dicarboxylic acids in various organic solvents often shows an "odd-even" effect, where acids with an odd number of carbon atoms (like pentanedioic acid) tend to be more soluble than those with an even number.[1]
-
Nonpolar Solvents: Solubility is expected to be significantly lower in nonpolar solvents like hexane, toluene, and chloroform. The strong intermolecular hydrogen bonding between the dicarboxylic acid molecules will be difficult for nonpolar solvents to overcome.
-
Influence of Fluorine Atoms: The two fluorine atoms increase the polarity of the molecule and can participate in hydrogen bonding, which may enhance solubility in polar solvents.
Quantitative Solubility Data
As of the date of this guide, no specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of this compound in various organic solvents has been found in the public domain. Researchers are encouraged to determine this data experimentally.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the solubility of a solid organic acid like this compound in organic solvents.
This is a straightforward and widely used method for determining solubility.
3.1.1. Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials for sample collection
-
Vacuum oven or desiccator
3.1.2. Procedure:
-
Saturation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. To verify equilibrium, small aliquots of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours) and their concentrations analyzed. Equilibrium is reached when the concentration no longer changes over time.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. It is important to maintain the constant temperature during this step.
-
Sample Collection: Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a filter to remove any suspended solid particles.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Carefully evaporate the solvent using a vacuum oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the acid. A gentle stream of inert gas (e.g., nitrogen) can also be used.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated as follows:
Solubility ( g/100 mL) = [(Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected (mL)] x 100
Solubility ( g/100 g solvent) = [(Mass of vial with solute - Mass of empty vial) / Mass of solvent in the collected supernatant] x 100
This method is suitable for acidic solutes and provides accurate results.
3.2.1. Materials and Equipment:
-
Same as the gravimetric method, plus:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH indicator (e.g., phenolphthalein) or a pH meter
-
Burette and titration stand
3.2.2. Procedure:
-
Saturation and Equilibration: Follow steps 1 and 2 from the gravimetric method.
-
Phase Separation: Follow step 3 from the gravimetric method.
-
Sample Collection and Dilution: Withdraw a precise volume of the clear supernatant using a volumetric pipette and transfer it to a clean flask. Dilute the sample with a suitable solvent (e.g., deionized water or the solvent used for saturation if it is miscible with the titrant) to a known volume.
-
Titration: Add a few drops of a suitable pH indicator to the diluted sample. Titrate the sample with the standardized strong base solution until the endpoint is reached (indicated by a persistent color change). If using a pH meter, titrate to the equivalence point.
-
Calculation: The concentration of the acid in the saturated solution can be calculated using the titration results:
Molarity of Acid = (Molarity of Base x Volume of Base used) / Volume of supernatant titrated
The solubility can then be expressed in various units by converting the molarity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
Thermal Stability of 2,2-Difluoropentanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,2-Difluoropentanedioic Acid is a halogenated derivative of pentanedioic acid. The introduction of geminal fluorine atoms at the C2 position is anticipated to significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Consequently, this compound and its derivatives are of interest in medicinal chemistry and materials science. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures.
Predicted Thermal Stability
Direct experimental data on the thermal decomposition of this compound is not currently available in peer-reviewed literature. However, we can infer its likely thermal behavior by examining its structural analogs.
2.1. Comparison with Pentanedioic Acid (Glutaric Acid)
Pentanedioic acid, the non-fluorinated counterpart, is a relatively stable compound. It melts in the range of 95-98 °C and is reported to undergo slight decomposition at temperatures between 302-304 °C.[1] The thermal decomposition of many dicarboxylic acids proceeds via decarboxylation.
2.2. Influence of Gem-Difluoro Substitution
The presence of two fluorine atoms on the carbon adjacent to a carboxylic acid group is expected to have a pronounced electron-withdrawing effect. This effect can influence the strength of the C-C and C-H bonds in the vicinity, potentially altering the decomposition mechanism and onset temperature compared to the non-fluorinated analog.
Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs) suggest that decomposition can be initiated by the elimination of hydrogen fluoride (HF) or by the cleavage of C-C bonds.[2][3] While this compound is not perfluorinated, these pathways provide a basis for postulating its decomposition mechanisms.
Quantitative Data for Analogous Compounds
To provide a quantitative context, the following table summarizes the thermal decomposition data for structurally related dicarboxylic acids.
| Compound | Structure | Melting Point (°C) | Decomposition Onset/Range (°C) | Decomposition Products |
| Malonic Acid | HOOC-CH₂-COOH | ~135 | ~140 - 200[4] | Acetic Acid, CO₂[5] |
| Glutaric Acid | HOOC-(CH₂)₃-COOH | 95 - 98 | Slight decomposition at 302-304[1] | Not specified |
Experimental Protocols for Determining Thermal Stability
To empirically determine the thermal stability of this compound, the following standard analytical techniques are recommended.
4.1. Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which a material decomposes and the fraction of mass lost during decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 500 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from this curve, often using the first derivative (DTG) to identify the temperature of the maximum rate of mass loss.
4.2. Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrumentation: The analysis is performed using a differential scanning calorimeter.
-
Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature and the peak maximum of these events provide information about the thermal stability. The area under the peak can be used to calculate the enthalpy of the transition.
Visualizations
5.1. Proposed Thermal Decomposition Pathways
The following diagram illustrates potential thermal decomposition pathways for this compound, based on the behavior of other dicarboxylic and fluorinated acids.
Caption: Potential thermal decomposition routes for this compound.
5.2. Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal stability analysis is depicted below.
Caption: Standard workflow for TGA and DSC analysis.
Conclusion
While direct experimental data on the thermal stability of this compound is lacking, this guide provides a framework for understanding its expected behavior and the methodologies required for its empirical determination. Based on analogous compounds, it is predicted to be a thermally stable molecule, with decomposition likely occurring at elevated temperatures. The primary decomposition pathways are anticipated to involve decarboxylation and potentially the elimination of hydrogen fluoride. For definitive data, it is imperative to conduct Thermogravimetric Analysis and Differential Scanning Calorimetry. The detailed protocols and conceptual diagrams presented herein serve as a valuable resource for researchers and professionals engaged in the development and handling of this and similar fluorinated compounds.
References
- 1. Glutaric Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Commercial Sourcing and Technical Profile of 2,2-Difluoropentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the commercial availability of 2,2-Difluoropentanedioic Acid (CAS Number: 380-86-9), a fluorinated organic compound of potential interest in medicinal chemistry and materials science. Due to a notable absence of publicly available research and application data, this document focuses on supplier information and the general context of fluorinated molecules in drug discovery.
Commercial Suppliers
A number of chemical suppliers offer this compound. The table below summarizes available quantitative data from various vendors to facilitate comparison. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | Product Number | Purity | Available Quantities |
| --INVALID-LINK-- | P92894 | 95% | 500 mg, 1 g, 5 g |
| --INVALID-LINK-- | N/A | 98% | Milligram to Metric Ton scale |
| --INVALID-LINK-- | N/A | >99.5% | Minimum 1 kg |
| --INVALID-LINK-- | GD10966 | >95.00% | 25 mg, 100 mg, 500 mg |
| --INVALID-LINK-- | 80765 | 95% | Inquire for details |
| --INVALID-LINK-- | N/A | Inquire for details | Gram to multi-ton scale |
| --INVALID-LINK-- | N/A | 95% | 100 g |
Physicochemical Properties
| Property | Value |
| CAS Number | 380-86-9 |
| Molecular Formula | C₅H₆F₂O₄ |
| Molecular Weight | 168.09 g/mol |
| Structure | HOOC(CH₂)₂CF₂COOH |
Experimental Protocols and Biological Activity
A comprehensive search of scientific literature and technical databases did not yield specific experimental protocols, signaling pathways, or biological activity data for this compound. The applications and mechanisms of action for this particular molecule have not been described in publicly accessible research.
Potential Research Applications (Hypothetical)
While no specific applications have been documented, the structural features of this compound suggest potential areas of investigation for researchers in drug development. The gem-difluoro group can act as a bioisostere for a carbonyl group or a malonate, potentially influencing metabolic stability and binding affinity to target proteins.
Below is a hypothetical workflow for the initial investigation of a novel fluorinated compound like this compound in a drug discovery context.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-Difluoropentanedioic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2-Difluoropentanedioic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of the gem-difluoro moiety can significantly alter the physicochemical properties of molecules, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides detailed protocols for the synthesis of diethyl 2,2-difluoropentanedioate, its subsequent hydrolysis to this compound, and the conversion to 2,2-difluoropentanedioic anhydride.
Overall Synthetic Pathway
The synthesis of this compound and its anhydride is a three-step process commencing with the synthesis of the diethyl ester, followed by hydrolysis to the diacid, and finally dehydration to the anhydride.
Application Notes and Protocols for the Synthesis of 2,2-Difluoropentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 2,2-Difluoropentanedioic Acid, a valuable building block in medicinal chemistry and drug development. The gem-difluoro motif can impart unique physicochemical and biological properties to molecules, making this compound a key intermediate for creating novel therapeutics.
The synthesis is a two-step process commencing with the formation of diethyl 2,2-difluoropentanedioate, followed by its hydrolysis to yield the target dicarboxylic acid. Detailed experimental protocols for each step are provided below, along with a summary of quantitative data and a visual representation of the experimental workflow.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Ester Formation | Ethyl bromodifluoroacetate, Ethyl acrylate | Diethyl 2,2-difluoropentanedioate | 96-97 | >95 (typical) |
| 2 | Hydrolysis | Diethyl 2,2-difluoropentanedioate | This compound | Variable | >95 (typical) |
Experimental Protocols
Step 1: Synthesis of Diethyl 2,2-Difluoropentanedioate
This protocol outlines the copper-catalyzed reaction between ethyl bromodifluoroacetate and ethyl acrylate to form diethyl 2,2-difluoropentanedioate[1][2].
Materials:
-
Copper powder
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acrylate
-
Ethyl bromodifluoroacetate
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetic acid or Water
-
10% aqueous ammonium chloride solution
-
Methyl tert-butyl ether (MTBE)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a reaction vessel, add copper powder (700 mg) and anhydrous tetrahydrofuran (5.8 mL).
-
Stir the suspension at 50 °C.
-
Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g).[1][2]
-
Maintain the reaction mixture at 50 °C with stirring for 30 minutes.
-
After 30 minutes, terminate the reaction and allow the mixture to cool to room temperature.
-
Add 10% aqueous ammonium chloride solution to the reaction mixture.
-
Filter the mixture through a pad of diatomaceous earth to remove the copper residue.
-
Transfer the filtrate to a separatory funnel and extract with methyl tert-butyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford diethyl 2,2-difluoropentanedioate. The expected yield is approximately 1.09 g (97.4%).[1][2]
Step 2: Hydrolysis of Diethyl 2,2-Difluoropentanedioate to this compound
The hydrolysis of the gem-difluoro ester to the corresponding dicarboxylic acid can be challenging and may be susceptible to decarboxylation under harsh conditions. Therefore, careful control of the reaction conditions is crucial. Both acidic and basic hydrolysis methods are presented as viable routes.
Method A: Basic Hydrolysis
Materials:
-
Diethyl 2,2-difluoropentanedioate
-
Ethanol or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve diethyl 2,2-difluoropentanedioate in a suitable solvent such as ethanol or THF.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (typically 2-4 molar equivalents).
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material.
-
Upon completion, cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Method B: Acidic Hydrolysis
Materials:
-
Diethyl 2,2-difluoropentanedioate
-
Aqueous hydrochloric acid (e.g., 6 M) or a mixture of hydrobromic acid and acetic acid
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask, add diethyl 2,2-difluoropentanedioate and an excess of aqueous hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Experimental Workflow Visualization
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: 2,2-Difluoropentanedioic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoropentanedioic acid, also known as 2,2-difluoroglutaric acid, is a valuable fluorinated building block in organic synthesis. The incorporation of a gem-difluoro group into organic molecules can significantly enhance their biological properties, making this dicarboxylic acid a molecule of high interest in medicinal chemistry and drug development. The difluoromethylene (CF2) group is a bioisostere of a carbonyl group or an ether oxygen, and its introduction can improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various derivatives, highlighting its versatility as a starting material for more complex molecules.
Key Properties and Applications
The presence of two carboxylic acid functionalities allows for a wide range of chemical transformations, while the difluoromethylene group imparts unique physicochemical properties.
Applications:
-
Bioisosteric Replacement: The CF2 group can replace a ketone or methylene ether in a biologically active molecule to improve its pharmacokinetic profile.
-
Monomer for Fluorinated Polymers: The dicarboxylic acid can be used as a monomer in the synthesis of fluorinated polyesters and polyamides with enhanced thermal and chemical stability.
-
Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of various fluorinated heterocyclic scaffolds, which are prevalent in many pharmaceuticals.
-
Enzyme Inhibitors: The gem-difluoro-dicarboxylic acid motif can act as a transition-state analog inhibitor for enzymes that process dicarboxylic acid substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound
Reaction Scheme:
References
Application Notes and Protocols for 2,2-Difluoropentanedioic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
2,2-Difluoropentanedioic acid, also known as 2,2-difluoroglutaric acid, is a fluorinated derivative of the endogenous metabolite pentanedioic acid (glutaric acid). Its unique structural features, particularly the gem-difluoro substitution at the C2 position, make it a valuable tool in medicinal chemistry. The presence of the electron-withdrawing fluorine atoms significantly alters the electronic properties of the molecule compared to its non-fluorinated counterpart, influencing its acidity, conformation, and potential as an enzyme inhibitor.
The primary application of this compound in medicinal chemistry lies in its potential to act as a competitive inhibitor of α-ketoglutarate (α-KG) dependent dioxygenases .[1][2] This large and diverse enzyme superfamily plays a crucial role in various physiological processes, including epigenetic regulation, collagen biosynthesis, and cellular oxygen sensing. These enzymes utilize α-KG as a co-substrate for their catalytic activity. Due to its structural similarity to α-KG, this compound can be recognized by the active site of these enzymes, but the C-F bonds are resistant to the oxidative decarboxylation that the native substrate undergoes. This leads to competitive inhibition of the enzyme's function.
Key Potential Applications:
-
Epigenetic Modification: As an inhibitor of histone demethylases (a subclass of α-KG dependent dioxygenases), this compound can be used to study the role of histone methylation in gene expression and disease states such as cancer.[1][3]
-
Hypoxia Research: The compound can potentially inhibit prolyl hydroxylases, the enzymes responsible for marking the hypoxia-inducible factor (HIF) for degradation. By inhibiting these enzymes, this compound could be used to stabilize HIF and study cellular responses to low oxygen conditions.
-
Collagen Synthesis and Fibrosis: Inhibition of prolyl and lysyl hydroxylases involved in collagen biosynthesis could make this compound a useful tool for studying and potentially treating fibrotic diseases.
-
Metabolic Studies: As a stable analog of a key metabolite, it can be employed as a chemical probe to investigate metabolic pathways involving α-ketoglutarate.
II. Experimental Protocols
The following protocols are generalized methodologies for investigating the inhibitory potential of this compound against α-KG dependent dioxygenases. Specific parameters may need to be optimized for individual enzymes and assay formats.
Protocol 1: In Vitro Enzyme Inhibition Assay for α-Ketoglutarate Dependent Dioxygenases
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified α-KG dependent dioxygenase.
Materials:
-
Purified recombinant α-KG dependent dioxygenase (e.g., a histone demethylase or prolyl hydroxylase)
-
This compound (CAS: 380-86-9)
-
α-Ketoglutarate (α-KG)
-
Substrate for the specific enzyme (e.g., a methylated histone peptide for a demethylase)
-
Ascorbate
-
(NH₄)₂Fe(SO₄)₂·6H₂O (Ferrous Ammonium Sulfate)
-
Assay Buffer (e.g., 50 mM HEPES or Tris, pH 7.5, containing salts like KCl and MgCl₂)
-
Detection Reagent (specific to the assay method, e.g., formaldehyde detection reagent for demethylases)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.
-
Prepare stock solutions of the enzyme, α-KG, substrate, ascorbate, and ferrous ammonium sulfate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Serial dilutions of this compound or vehicle control.
-
Enzyme solution.
-
A mixture of ascorbate and ferrous ammonium sulfate.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a mixture of the enzyme's substrate and α-KG to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., a strong acid).
-
Add the detection reagent. The choice of reagent depends on the product being measured. For histone demethylases, formaldehyde is a common product, and reagents like the Nash reagent or fluorometric formaldehyde detectors can be used.
-
Incubate as required for color or fluorescence development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Subtract the background signal (wells without enzyme).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Table 1: Example of Quantitative Data for Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | KDM4A | [Data] |
| N-Oxalylglycine (Control Inhibitor) | KDM4A | [Data] |
| This compound | PHD2 | [Data] |
| Dimethyloxalylglycine (Control) | PHD2 | [Data] |
*Note: The IC50 values are placeholders and would need to be determined experimentally.
Protocol 2: Synthesis of this compound (Illustrative)
While commercially available, this protocol provides a general synthetic route for researchers who may need to synthesize derivatives. The synthesis of 2,2-difluoro-1,3-dicarbonyl compounds can be achieved through direct fluorination of the corresponding 1,3-dicarbonyl precursor.
Materials:
-
Diethyl pentanedioate (Diethyl glutarate)
-
Base (e.g., Sodium hydride or a non-nucleophilic base)
-
Electrophilic fluorinating agent (e.g., Selectfluor®)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Hydrolyzing agent (e.g., Hydrochloric acid)
Procedure:
-
Enolate Formation:
-
Dissolve diethyl pentanedioate in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add a strong base to deprotonate the α-carbon, forming the enolate.
-
-
Fluorination:
-
To the enolate solution, add the electrophilic fluorinating agent portion-wise while maintaining the low temperature.
-
Allow the reaction to stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of Diethyl 2,2-Difluoropentanedioate:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis to this compound:
-
Dissolve the purified diethyl 2,2-difluoropentanedioate in a suitable solvent.
-
Add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system to yield pure this compound.
-
III. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of HIF-1α degradation pathway by this compound.
Caption: Workflow for in vitro enzyme inhibition assay of this compound.
References
Application Notes and Protocols: 2,2-Difluoropentanedioic Acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoropentanedioic acid is a fluorinated analog of 2-oxoglutaric acid (α-ketoglutaric acid), a key intermediate in the citric acid cycle and a crucial co-substrate for a large family of non-heme iron(II)-dependent oxygenases.[1][2][3][4] These 2-oxoglutarate (2OG)-dependent dioxygenases play critical roles in various physiological processes, including collagen biosynthesis, fatty acid metabolism, DNA repair, and hypoxia sensing.[1][3][5] The hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are a prominent subfamily of 2OG-dependent dioxygenases that regulate the stability of the HIF-α transcription factor, a central mediator of the cellular response to low oxygen.[6][7]
Given its structural similarity to 2-oxoglutarate, this compound is hypothesized to act as a competitive inhibitor of 2OG-dependent dioxygenases. The introduction of the difluoro group at the C2 position is expected to alter the electronic properties of the molecule, potentially leading to tight binding to the active site and inhibition of the enzymatic reaction. This document provides an overview of the potential applications of this compound as a research tool and outlines detailed protocols for its characterization as an enzyme inhibitor.
Mechanism of Action
This compound is expected to competitively inhibit 2-oxoglutarate-dependent dioxygenases by binding to the 2-oxoglutarate binding site in the enzyme's active center. The catalytic cycle of these enzymes involves the binding of Fe(II), 2-oxoglutarate, and the primary substrate. In the presence of oxygen, 2-oxoglutarate is decarboxylated to succinate, leading to the formation of a highly reactive ferryl intermediate that hydroxylates the substrate. By occupying the 2-oxoglutarate binding site, this compound can prevent the binding of the natural co-substrate, thereby inhibiting the enzymatic reaction.
Caption: Proposed mechanism of competitive inhibition.
Data Presentation
The inhibitory potential of this compound against various 2-oxoglutarate-dependent dioxygenases can be quantified by determining its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table provides a template for summarizing such data. Please note: The values presented below are hypothetical and for illustrative purposes only. Experimental determination is required.
| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Hill Slope |
| PHD2 | In vitro (enzymatic) | TBD | TBD | TBD |
| FIH-1 | In vitro (enzymatic) | TBD | TBD | TBD |
| KDM4A | In vitro (enzymatic) | TBD | TBD | TBD |
| - | Cell-based (HIF-α stabilization) | TBD | - | TBD |
TBD: To Be Determined
Experimental Protocols
Protocol 1: In Vitro PHD2 Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against human prolyl hydroxylase 2 (PHD2) using a biochemical assay that measures the hydroxylation of a HIF-1α peptide.[8]
Materials:
-
Recombinant human PHD2
-
Biotinylated HIF-1α peptide (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate
-
FeSO4
-
Ascorbic acid
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
AlphaScreen® Streptavidin Donor Beads and Anti-hydroxyprolyl-HIF-1α Acceptor Beads
-
384-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
In a 384-well plate, add the following components in order:
-
Assay buffer
-
Serial dilutions of this compound or vehicle control
-
A mixture of PHD2, FeSO4, and ascorbic acid
-
-
Initiate the reaction by adding a mixture of the HIF-1α peptide and 2-oxoglutarate.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Add the AlphaScreen® beads, incubate in the dark, and read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro PHD2 inhibition assay.
Protocol 2: Cell-Based HIF-1α Stabilization Assay
This protocol outlines a method to assess the ability of this compound to inhibit PHDs in a cellular context, leading to the stabilization of HIF-1α.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., DMOG or a known PHD inhibitor)
-
Lysis buffer
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or the positive control for a defined period (e.g., 4-8 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against HIF-1α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent stabilization of HIF-1α.
Caption: Workflow for the cell-based HIF-1α stabilization assay.
Signaling Pathway: HIF-1α Regulation
In normoxic conditions, PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation. Inhibition of PHDs by compounds like this compound prevents this hydroxylation, leading to the stabilization of HIF-1α, its translocation to the nucleus, dimerization with HIF-1β, and subsequent activation of target genes involved in the hypoxic response.[7][9]
Caption: Regulation of HIF-1α stability.
References
- 1. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 2-oxoglutarate dependent oxygenases. | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2,2-Difluoropentanedioic Acid in Polymer Chemistry
Disclaimer: A comprehensive literature search did not yield specific examples of the application of 2,2-Difluoropentanedioic Acid in polymer chemistry. The following information is based on the established principles of polymer chemistry and the known effects of fluorination on polymer properties, drawing parallels from studies on other fluorinated dicarboxylic acids. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound as a monomer.
Introduction
Dicarboxylic acids are fundamental building blocks in the synthesis of various polymers, most notably polyesters and polyamides, through step-growth polymerization. The introduction of fluorine atoms into the monomer structure can significantly alter the properties of the resulting polymers. Fluorination is known to impart desirable characteristics such as enhanced thermal stability, chemical resistance, hydrophobicity, and low coefficients of friction.[1]
This compound, with its geminal fluorine atoms adjacent to a carboxylic acid group, presents an interesting candidate for the synthesis of novel fluorinated polymers. The strong electron-withdrawing nature of the fluorine atoms is expected to influence the reactivity of the carboxylic acid groups and the properties of the resulting polymer chains. While specific data is not available, it is hypothesized that polymers incorporating this monomer could exhibit unique thermal, mechanical, and surface properties.
Potential Applications and Expected Properties
The incorporation of this compound into polymer backbones could lead to materials with a unique combination of properties. Based on the general effects of fluorination, the following characteristics may be anticipated:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond often contributes to increased thermal stability in fluorinated polymers.[1][2]
-
Increased Hydrophobicity: Fluorinated segments are known to lower the surface energy of materials, leading to increased hydrophobicity.[1][2] This could be advantageous for applications requiring water repellency.
-
Improved Chemical Resistance: The inertness of the C-F bond can enhance the resistance of the polymer to various chemicals and solvents.[1]
-
Modified Glass Transition Temperature (Tg): The introduction of fluorine can alter chain mobility and intermolecular interactions, thus influencing the glass transition temperature of the polymer. The rigidity of the difluoro group might lead to an increase in Tg.[3]
-
Biomedical Applications: The biocompatibility of some fluorinated polymers makes them suitable for biomedical applications, such as in drug delivery systems or medical device coatings.[4]
Data Presentation: Illustrative Properties of Aliphatic Polyesters
Due to the lack of specific experimental data for polymers derived from this compound, the following table presents a generalized comparison of properties for aliphatic polyesters, illustrating how data for such polymers could be structured. The values are for illustrative purposes and do not represent actual experimental data for polymers of this compound.
| Property | Polyester (Non-Fluorinated Control) | Hypothetical Fluorinated Polyester (from this compound) |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 40 - 60 °C | Expected to be higher |
| Melting Temperature (Tm) | 150 - 220 °C | May be altered |
| 5% Weight Loss Temp. (TGA) | 300 - 350 °C | Expected to be higher |
| Mechanical Properties | ||
| Tensile Strength | 40 - 70 MPa | Potentially similar or slightly altered |
| Young's Modulus | 1.5 - 3.0 GPa | Potentially higher due to increased chain stiffness |
| Elongation at Break | 10 - 100% | May be reduced |
| Surface Properties | ||
| Water Contact Angle | 70 - 80° | > 90° (hydrophobic) |
| Solubility | ||
| Common Organic Solvents | Soluble | May exhibit selective solubility in fluorinated or polar aprotic solvents |
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyamides from dicarboxylic acids. These should be adapted and optimized for the specific reactivity and physical properties of this compound.
Protocol 1: Melt Polycondensation for Polyester Synthesis
This method is suitable for the direct reaction of a dicarboxylic acid with a diol at high temperatures.
Materials:
-
This compound
-
Aliphatic or aromatic diol (e.g., 1,4-butanediol, ethylene glycol)
-
Catalyst (e.g., antimony trioxide, titanium(IV) butoxide, dibutyltin oxide), typically 200-500 ppm
-
Nitrogen or Argon gas supply
-
High vacuum pump
Procedure:
-
Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with equimolar amounts of this compound and the chosen diol. The catalyst is then added.
-
Esterification: The reactor is purged with an inert gas to remove oxygen. The temperature is gradually increased to 180-220°C with constant stirring. This stage is maintained for 2-4 hours to facilitate the esterification reaction, during which water is formed as a byproduct and removed through the condenser.
-
Polycondensation: After the theoretical amount of water has been collected, the temperature is slowly raised to 230-280°C. Simultaneously, a vacuum (typically <1 mbar) is gradually applied to remove the excess diol and drive the polymerization reaction forward.
-
Reaction Monitoring: The progress of the polycondensation is monitored by the increase in the viscosity of the molten polymer, which can be observed through the torque on the mechanical stirrer.
-
Termination and Isolation: Once the desired molecular weight is achieved, the reaction is stopped by cooling the reactor. The resulting polymer is then extruded from the reactor and can be pelletized for further characterization.
Protocol 2: Solution Polycondensation for Polyamide Synthesis
This method is often preferred for the synthesis of polyamides, especially with aromatic diamines, as it allows for lower reaction temperatures.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Aliphatic or aromatic diamine (e.g., hexamethylenediamine, 4,4'-oxydianiline)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Nitrogen or Argon gas supply
Procedure:
-
Acid Chloride Formation: In a fume hood, this compound is reacted with an excess of thionyl chloride or oxalyl chloride (often with a catalytic amount of DMF) to form the corresponding diacid chloride. The excess reagent is removed by distillation under reduced pressure.
-
Diamine Solution Preparation: In a separate reaction vessel under an inert atmosphere, the chosen diamine is dissolved in an anhydrous polar aprotic solvent. The solution is cooled in an ice bath.
-
Polymerization: The freshly prepared 2,2-difluoropentanoyl chloride, dissolved in a small amount of the same anhydrous solvent, is added dropwise to the stirred diamine solution. An acid scavenger is typically included in the reaction mixture to neutralize the HCl byproduct.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 4-24 hours) to form the polyamide.
-
Isolation: The polymer is isolated by pouring the viscous solution into a non-solvent, such as methanol or water, to precipitate the polyamide.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts, and finally dried in a vacuum oven.
Visualizations
Caption: Generalized workflow for polymer synthesis.
Caption: Expected effects of fluorination on polymer properties.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial properties of fluorinated biodegradable cationic polyesters - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Fluorinated Polyesters from 2,2-Difluoropentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are of significant interest in the biomedical and pharmaceutical fields due to their unique properties, including increased hydrophobicity, thermal stability, and metabolic stability.[1][2] Polyesters derived from 2,2-difluoropentanedioic acid (also known as 2,2-difluoroglutaric acid) represent a novel class of biodegradable polymers with potential applications in drug delivery, medical devices, and tissue engineering. The geminal difluoro group on the α-carbon of the dicarboxylic acid monomer is expected to influence the polymer's physicochemical properties, such as its degradation rate and interaction with biological systems.
These application notes provide an overview of the potential applications and generalized protocols for the synthesis and characterization of polyesters based on this compound. Due to the limited availability of specific experimental data for this exact polymer, the following protocols and data are based on established principles of polyester chemistry and findings from structurally similar fluorinated and non-fluorinated aliphatic polyesters.
Potential Applications
The unique properties imparted by the fluorine atoms suggest several advanced applications for polyesters synthesized from this compound:
-
Controlled Drug Delivery: The hydrophobicity conferred by the fluorine atoms can enhance the encapsulation of hydrophobic drugs and modulate the drug release profile.[3][4] These polyesters can be formulated into nanoparticles, microparticles, or implants for sustained drug delivery.
-
Medical Devices: The altered thermal and mechanical properties may make these polyesters suitable for fabricating biodegradable medical devices such as sutures, stents, and scaffolds for tissue engineering.[3][5]
-
Tissue Engineering: The surface properties of these fluorinated polyesters can be tuned to modulate cell adhesion, proliferation, and differentiation, making them promising candidates for tissue engineering scaffolds.[4][5]
-
Imaging and Diagnostics: The presence of fluorine could potentially enable 19F Magnetic Resonance Imaging (MRI) for non-invasive tracking of the polymer-based drug delivery system or implant in vivo.
Data Presentation: Anticipated Properties
The following table summarizes the anticipated properties of polyesters derived from this compound and various diols, based on general trends observed in aliphatic polyesters. Actual values would need to be determined experimentally.
| Property | Polyester with Ethylene Glycol | Polyester with 1,4-Butanediol | Polyester with 1,6-Hexanediol |
| Anticipated Molecular Weight (Mn) | 10,000 - 30,000 g/mol | 15,000 - 40,000 g/mol | 20,000 - 50,000 g/mol |
| Anticipated Glass Transition Temp. (Tg) | 40 - 60 °C | 30 - 50 °C | 20 - 40 °C |
| Anticipated Melting Temp. (Tm) | 120 - 150 °C | 100 - 130 °C | 80 - 110 °C |
| Anticipated Decomposition Temp. (Td) | > 250 °C | > 250 °C | > 250 °C |
| Expected Solubility | Soluble in fluorinated solvents, limited solubility in common organic solvents. | Soluble in fluorinated solvents, limited solubility in common organic solvents. | Soluble in fluorinated solvents and some common organic solvents. |
| Expected Degradation Profile | Slow hydrolytic degradation. | Slower hydrolytic degradation than the ethylene glycol variant. | Slowest hydrolytic degradation among the three. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of polyesters from this compound. Researchers should optimize these protocols based on their specific experimental setup and desired polymer characteristics.
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This protocol describes a two-step melt polycondensation process, a common method for synthesizing polyesters.[6]
Materials:
-
This compound
-
Diol (e.g., ethylene glycol, 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., antimony(III) oxide, tin(II) 2-ethylhexanoate)
-
High-vacuum pump
-
Glass reactor with mechanical stirrer, nitrogen inlet, and distillation condenser
Procedure:
-
Esterification:
-
Charge the glass reactor with equimolar amounts of this compound and the chosen diol.
-
Add the catalyst (typically 0.01-0.1 mol% relative to the diacid).
-
Heat the reactor to 150-180°C under a slow stream of nitrogen gas with continuous stirring.
-
Water will be produced as a byproduct and should be collected in the distillation condenser.
-
Continue the reaction for 2-4 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 200-240°C.
-
Slowly apply a high vacuum (less than 1 Torr) to the reactor to remove the excess diol and facilitate the increase in polymer molecular weight.
-
Continue the reaction under vacuum for 4-8 hours, or until the desired viscosity is achieved, as indicated by the torque on the mechanical stirrer.
-
Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and precipitating it in a non-solvent (e.g., methanol).
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Caption: Workflow for the synthesis of fluorinated polyesters.
Protocol 2: Characterization of the Synthesized Polyester
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Instrument: GPC system equipped with a refractive index (RI) detector.
-
Solvent (Mobile Phase): A suitable solvent in which the polymer is soluble, such as hexafluoroisopropanol (HFIP) with a small amount of salt (e.g., potassium trifluoroacetate) to prevent aggregation.
-
Columns: A set of columns appropriate for the expected molecular weight range.
-
Calibration: Use polystyrene or polymethyl methacrylate standards to create a calibration curve.
-
Sample Preparation: Dissolve a known concentration of the polymer in the mobile phase and filter through a 0.22 µm filter before injection.
2. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA):
-
DSC for Glass Transition (Tg) and Melting (Tm) Temperatures:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point, then cool it rapidly to below its expected Tg, and then heat it again at a controlled rate (e.g., 10°C/min). The Tg and Tm can be determined from the second heating scan.
-
-
TGA for Thermal Stability:
-
Place 5-10 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The onset of weight loss indicates the decomposition temperature.
-
3. Structural Confirmation (Nuclear Magnetic Resonance - NMR Spectroscopy):
-
1H NMR, 13C NMR, and 19F NMR:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl3, hexafluoroisopropanol-d2).
-
Acquire the spectra to confirm the chemical structure of the polyester and to check for the presence of residual monomers or solvent.
-
Signaling Pathways and Logical Relationships
The application of these fluorinated polyesters in drug delivery can be conceptualized as a multi-step process. The following diagram illustrates a potential pathway for a nanoparticle-based drug delivery system.
Caption: Conceptual pathway for a drug delivery system.
Conclusion
Polyesters derived from this compound hold promise as a new class of biodegradable materials for various biomedical applications. The introduction of fluorine is anticipated to modulate key properties such as hydrophobicity, thermal stability, and degradation kinetics. The provided protocols offer a foundational framework for the synthesis and characterization of these novel polymers, paving the way for further research and development in this exciting area. Experimental validation of the proposed properties and optimization of the synthesis protocols are critical next steps for advancing these materials toward clinical and commercial applications.
References
- 1. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. scispace.com [scispace.com]
- 6. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Coordination Polymers Using 2,2-Difluoropentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing 2,2-difluoropentanedioic acid (also known as 2,2-difluoroglutaric acid) as an organic linker. The introduction of fluorine atoms on the aliphatic backbone of the ligand is anticipated to impart unique properties to the resulting materials, such as increased hydrophobicity and modified electronic characteristics.[1][2][3] The protocols described herein are based on established hydrothermal and solvothermal synthesis methods for coordination polymers constructed from other dicarboxylic acid ligands and serve as a foundational methodology for exploring the potential of this compound in the design of novel functional materials.
Introduction to this compound in Coordination Polymer Synthesis
This compound is a five-carbon aliphatic dicarboxylic acid with fluorine atoms substituted at the C2 position. The presence of these electron-withdrawing fluorine atoms can influence the acidity of the carboxylic acid groups and the coordination behavior of the ligand. In the context of coordination polymers, the use of fluorinated linkers can lead to materials with enhanced thermal stability, hydrophobicity, and specific gas sorption properties.[1][2] The flexible aliphatic backbone of this compound allows for greater conformational freedom compared to rigid aromatic linkers, which can result in the formation of dynamic or "breathing" frameworks that respond to external stimuli.[3]
Potential applications for coordination polymers derived from this linker could be in areas such as drug delivery, catalysis, and as sensors, where the unique properties imparted by the fluorine atoms can be leveraged.
Experimental Protocols
The following protocols are generalized methods for the synthesis of coordination polymers using dicarboxylic acid linkers and can be adapted for this compound. Optimization of reaction conditions such as temperature, time, solvent system, and molar ratios of reactants is recommended to obtain crystalline materials.
Protocol 1: Hydrothermal Synthesis of a Lanthanide-Based Coordination Polymer
This protocol is a general method for the synthesis of lanthanide-based coordination polymers, which are often of interest for their luminescent properties.
Materials and Equipment:
-
This compound (C₅H₆F₂O₄)
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
Deionized water
-
Ethanol
-
20 mL Teflon-lined stainless-steel autoclave
-
Oven
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine this compound (0.1 mmol, 16.8 mg) and the chosen lanthanide(III) nitrate hexahydrate (0.1 mmol).
-
Add a solvent mixture of 5 mL of deionized water and 5 mL of ethanol.
-
The mixture can be stirred for a few minutes to ensure homogeneity.
-
Seal the autoclave and place it in an oven preheated to 140-160 °C.[4]
-
Maintain the temperature for 48-72 hours.[5]
-
After the reaction period, allow the autoclave to cool slowly to room temperature (e.g., at a rate of 5 °C/hour).
-
Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.
Protocol 2: Solvothermal Synthesis of a Transition Metal-Based Coordination Polymer
This protocol outlines a general procedure for synthesizing coordination polymers with transition metals, which are often explored for their magnetic, catalytic, and porous properties.
Materials and Equipment:
-
This compound (C₅H₆F₂O₄)
-
Transition metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Teflon-lined stainless-steel autoclave
-
Oven
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve this compound (0.1 mmol, 16.8 mg) in 8 mL of DMF.
-
In a separate vial, dissolve the transition metal salt (0.1 mmol) in 2 mL of ethanol.
-
Add the ethanolic solution of the metal salt to the DMF solution of the ligand in the autoclave.
-
Seal the autoclave and place it in an oven preheated to 100-120 °C.
-
Maintain the temperature for 24-48 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the crystals by filtration, wash with DMF and ethanol, and dry under vacuum.
Data Presentation
The following table summarizes typical quantitative data for coordination polymers synthesized from various dicarboxylic acids, providing a reference for expected outcomes when using this compound.
| Parameter | Lanthanide CP (Hydrothermal) | Transition Metal CP (Solvothermal) | Reference |
| Reactants | |||
| Metal Salt | Dy(NO₃)₃·6H₂O | Zn(NO₃)₂·6H₂O | [4][6] |
| Ligand | 4,6-dioxido-1,3-benzenedicarboxylate | furan-2,5-dicarboxylic acid | [4][6] |
| Reaction Conditions | |||
| Temperature (°C) | 140 | 95 | [4][6] |
| Time (h) | 72 | Not Specified | [4] |
| Solvent | Water | DMF | [4][6] |
| Product Information | |||
| Yield (%) | 24 | Not Specified | [4] |
| Crystal System | Monoclinic | Monoclinic | [4][6] |
| Space Group | P2₁/n | C2/c | [4][6] |
Characterization of Synthesized Coordination Polymers
A logical workflow for the characterization of the newly synthesized coordination polymers is outlined below.
Key Characterization Techniques:
-
Single-Crystal X-ray Diffraction (SC-XRD): Essential for the unambiguous determination of the crystal structure, including the coordination environment of the metal ions, the conformation of the ligand, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare the experimental pattern with the one simulated from SC-XRD data.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the coordination polymer and can indicate the presence and loss of solvent molecules.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the carboxylate groups of the ligand to the metal centers by observing shifts in the characteristic vibrational frequencies.
-
Elemental Analysis: To determine the elemental composition of the synthesized material and compare it with the calculated values based on the proposed chemical formula.
By following these generalized protocols and characterization workflows, researchers can systematically investigate the synthesis of novel coordination polymers using this compound and explore their potential applications in various scientific and technological fields.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 3. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two- and three-dimensional coordination polymers based on zinc(II) and furan-2,5-dicarboxylic acid: structure variation due to metal-to-linker ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of 2,2-Difluoropentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence the pKa, lipophilicity, metabolic stability, and binding affinity of drug candidates. The gem-difluoromethylene (CF2) group, in particular, serves as a valuable isostere for carbonyl groups and other functional moieties, offering a pathway to enhance the pharmacological profile of therapeutic agents.
2,2-Difluoropentanedioic acid, a chiral difluorinated dicarboxylic acid, represents a versatile building block for the synthesis of novel enzyme inhibitors, peptidomimetics, and other biologically active compounds. Its stereochemistry plays a crucial role in molecular recognition and biological activity. This document provides detailed application notes and protocols for a proposed asymmetric synthesis of this compound, leveraging a catalytic asymmetric difluorination strategy. This approach is designed to provide enantiomerically enriched products, which are essential for the development of stereochemically pure pharmaceuticals.
Synthetic Strategy Overview
The proposed synthetic route to enantiomerically enriched this compound commences with the preparation of a suitable precursor, diethyl 2-oxopentanedioate. This is followed by a key catalytic asymmetric difluorination step to introduce the chiral difluoromethylated center. Subsequent hydrolysis of the ester groups yields the target dicarboxylic acid.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for asymmetric this compound.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-oxopentanedioate
This protocol describes the preparation of the starting material for the asymmetric difluorination.
Materials:
-
Diethyl oxalate
-
Ethyl acetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of diethyl oxalate and ethyl acetate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and then acidify with 1 M hydrochloric acid to pH 3-4.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude diethyl 2-oxopentanedioate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Catalytic Asymmetric Difluorination of Diethyl 2-oxopentanedioate
This key step introduces the chiral center through the use of a chiral catalyst and an electrophilic fluorinating agent. While a specific catalyst system for this exact substrate is not detailed in the provided search results, a plausible method can be adapted from similar transformations. Organocatalysis or transition metal catalysis are viable approaches.[1][2][3]
Materials:
-
Diethyl 2-oxopentanedioate
-
Chiral Catalyst (e.g., a chiral phosphoric acid or a chiral metal complex)
-
Electrophilic Fluorinating Agent (e.g., N-Fluorobenzenesulfonimide - NFSI)
-
Anhydrous, aprotic solvent (e.g., toluene, dichloromethane)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Temperature control system (cryostat or ice bath)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).
-
Add diethyl 2-oxopentanedioate to the catalyst solution and stir for 15-30 minutes.
-
Add the electrophilic fluorinating agent portion-wise over a period of 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude chiral diethyl 2,2-difluoropentanedioate by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Protocol 3: Hydrolysis of Diethyl 2,2-difluoropentanedioate
The final step is the conversion of the diethyl ester to the corresponding dicarboxylic acid.
Materials:
-
Chiral diethyl 2,2-difluoropentanedioate
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the chiral diethyl 2,2-difluoropentanedioate in a mixture of THF and water in a round-bottom flask.
-
Add an excess of lithium hydroxide or sodium hydroxide to the solution.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 1-2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the chiral this compound.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the key asymmetric difluorination step. The choice of catalyst and reaction conditions will significantly influence the yield and enantioselectivity.
Table 1: Optimization of Asymmetric Difluorination Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Catalyst A (10) | Toluene | 0 | 12 | 75 | 85 |
| 2 | Catalyst A (10) | CH2Cl2 | 0 | 12 | 82 | 80 |
| 3 | Catalyst A (10) | Toluene | -20 | 24 | 70 | 92 |
| 4 | Catalyst B (10) | Toluene | 0 | 12 | 88 | 78 |
| 5 | Catalyst B (10) | Toluene | -20 | 24 | 85 | 88 |
Table 2: Substrate Scope for Asymmetric Difluorination
| Substrate (R1, R2) | Product | Yield (%) | ee (%) |
| R1=Et, R2=Et | Diethyl 2,2-difluoropentanedioate | 70 | 92 |
| R1=Me, R2=Me | Dimethyl 2,2-difluoropentanedioate | 68 | 90 |
| R1=Bn, R2=Bn | Dibenzyl 2,2-difluoropentanedioate | 75 | 95 |
Visualization of Experimental Workflow
The overall experimental workflow can be visualized as follows:
Caption: Detailed workflow for the asymmetric synthesis of this compound.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the asymmetric synthesis of this compound. The key to this synthesis is the catalytic asymmetric difluorination step, which allows for the creation of a chiral center with high enantioselectivity. The resulting enantiomerically enriched difluorinated dicarboxylic acid is a valuable building block for the development of novel pharmaceuticals and agrochemicals. Researchers are encouraged to optimize the reaction conditions for the asymmetric difluorination step to achieve the highest possible yield and enantiomeric excess for their specific applications.
References
- 1. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2,2-Difluoropentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 2,2-Difluoropentanedioic Acid, a compound of interest in various chemical and pharmaceutical research areas. The following protocols for chromatography, spectroscopy, and thermal analysis are designed to ensure accurate and reproducible results for purity assessment, identification, and physicochemical property determination.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices.
Reversed-Phase HPLC with UV Detection
This method is suitable for routine purity analysis and quantification of the bulk substance.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A time-programmed gradient can be optimized to separate impurities. A typical starting point is 95% A, ramping to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in H₂O |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 210 nm |
| Expected Retention Time | Dependent on the specific gradient, but should be well-retained and exhibit a sharp peak. |
| Limit of Detection (LOD) | Typically in the low µg/mL range. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/mL range. |
Experimental Workflow:
Spectroscopic Analysis: Structural Elucidation and Identification
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR: Acquire standard proton NMR spectra. The protons on the carbons adjacent to the difluoro-substituted carbon and the carboxylic acid protons will be of key interest.
-
¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. Observe the chemical shifts of the carbonyl carbons, the difluoro-substituted carbon, and the other aliphatic carbons.
-
¹⁹F NMR: Acquire ¹⁹F NMR spectra. A single resonance is expected for the two equivalent fluorine atoms.
Expected NMR Data:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~2.2 - 2.6 | Triplet | ~7-8 | -CH₂-CH₂-COOH |
| ¹H | ~2.6 - 3.0 | Triplet | ~7-8 | CF₂-CH₂- |
| ¹H | ~12-13 | Broad Singlet | - | -COOH |
| ¹³C | ~25-35 | - | - | -CH₂-CH₂-COOH |
| ¹³C | ~35-45 | Triplet | J(C-F) ≈ 20-30 | CF₂-CH₂- |
| ¹³C | ~115-125 | Triplet | J(C-F) ≈ 240-260 | -CF₂- |
| ¹³C | ~170-175 | - | - | CF₂-C OOH |
| ¹³C | ~175-180 | - | - | -CH₂-C OOH |
| ¹⁹F | -90 to -110 | Triplet | J(F-H) ≈ 15-20 | -CF₂- |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (e.g., LC-MS or GC-MS after derivatization). Electrospray ionization (ESI) in negative ion mode is suitable for this acidic compound.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Infusion: The sample can be directly infused or introduced via an LC system.
-
Data Acquisition: Acquire full scan mass spectra.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Interpretation |
| [M-H]⁻ | 167.02 | Deprotonated molecular ion |
| [M+Cl]⁻ | 202.99 | Chloride adduct (if chlorinated solvent is present) |
| [M-HF-H]⁻ | 147.02 | Loss of hydrogen fluoride from the deprotonated molecule |
| [M-CO₂-H]⁻ | 123.03 | Loss of carbon dioxide from the deprotonated molecule |
Note: The molecular formula of this compound is C₅H₆F₂O₄, and the molecular weight is 168.09 g/mol .[2]
Logical Relationship of Spectroscopic Data:
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to identify the presence of key functional groups.
Experimental Protocol:
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
-
Data Acquisition: Acquire the spectrum typically from 4000 to 400 cm⁻¹.
Expected Infrared Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid dimer |
| 1700-1730 | Strong | C=O stretch of the carboxylic acid |
| 1050-1250 | Strong | C-F stretch |
| 1200-1450 | Medium | C-O stretch and O-H bend |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, decomposition temperature, and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and heat of fusion.
Experimental Protocol:
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heating Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 200 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Expected DSC Data:
| Parameter | Expected Value |
| Melting Point (Onset) | To be determined experimentally. |
| Heat of Fusion (ΔHfus) | To be determined experimentally. |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.
Experimental Protocol:
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
Expected TGA Data:
| Parameter | Expected Observation |
| Onset of Decomposition | To be determined experimentally, but likely above 200 °C. |
| Mass Loss Steps | The decomposition may occur in one or more steps. |
| Residue | The amount of residue at the end of the experiment. |
Thermal Analysis Workflow:
References
Application Note: NMR Spectroscopic Analysis of 2,2-Difluoropentanedioic Acid for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Difluoropentanedioic acid, also known as 2,2-difluoroglutaric acid, is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. The introduction of gem-difluoro groups can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such fluorinated molecules. This application note provides a detailed protocol and predicted data for the ¹H, ¹³C, and ¹⁹F NMR analysis of this compound.
Predicted Quantitative NMR Data
Due to the limited availability of experimental NMR data for this compound in the public domain, the following tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted ¹H NMR Data
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS)
-
Frequency: 400 MHz
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 (2H) | 2.2 - 2.5 | Triplet of Triplets (tt) | ³J(H,H) ≈ 7 Hz, ³J(H,F) ≈ 15 Hz |
| H4 (2H) | 2.5 - 2.8 | Triplet (t) | ³J(H,H) ≈ 7 Hz |
| COOH (2H) | 12.0 - 13.0 | Broad Singlet | - |
Predicted ¹³C NMR Data
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS)
-
Frequency: 100 MHz
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| C1 (COOH) | 168 - 172 | Triplet (t) | ³J(C,F) ≈ 4 Hz |
| C2 (CF₂) | 115 - 125 | Triplet (t) | ¹J(C,F) ≈ 240-260 Hz |
| C3 (CH₂) | 30 - 35 | Triplet (t) | ²J(C,F) ≈ 20-25 Hz |
| C4 (CH₂) | 25 - 30 | Singlet | - |
| C5 (COOH) | 172 - 176 | Singlet | - |
Predicted ¹⁹F NMR Data
-
Solvent: DMSO-d₆
-
Reference: CFCl₃
-
Frequency: 376 MHz
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| F2 (2F) | -100 to -115 | Triplet (t) | ³J(F,H) ≈ 15 Hz |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly of the acidic protons.[1]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions, for referencing the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard one-dimensional proton NMR.
-
Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the internal standard.
3. ¹³C NMR Spectroscopy
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Experiment: One-dimensional carbon-13 NMR with proton decoupling.
-
Parameters:
-
Pulse Sequence: A standard pulse sequence with proton decoupling (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the internal standard.
4. ¹⁹F NMR Spectroscopy
-
Instrument: A 376 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Experiment: One-dimensional fluorine-19 NMR. Proton decoupling can be applied to simplify the spectra.
-
Parameters:
-
Pulse Sequence: A standard 90° pulse sequence, with or without proton decoupling.
-
Spectral Width: A wide spectral window is recommended initially (e.g., +50 to -250 ppm) to locate the fluorine signals.[2]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard like CFCl₃.
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
Caption: General workflow for NMR analysis.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a metabolic enzyme.
Discussion
The predicted NMR data provides a useful starting point for the analysis of this compound. The ¹H NMR spectrum is expected to show two methylene groups, with the protons on C3 being coupled to both the adjacent methylene protons (H4) and the two fluorine atoms on C2, resulting in a complex triplet of triplets. The protons on C4 would appear as a simpler triplet.
In the ¹³C NMR spectrum, the carbon directly attached to the two fluorine atoms (C2) will exhibit a large one-bond C-F coupling constant and will be shifted significantly downfield. The adjacent carbon (C3) will show a smaller two-bond C-F coupling.
The ¹⁹F NMR spectrum is predicted to show a single resonance for the two equivalent fluorine atoms, which will be split into a triplet by the two adjacent protons on C3.
The inclusion of fluorine in drug candidates can block sites of metabolism, modulate pKa, and influence binding affinity through specific interactions with protein targets.[3][4] For instance, this compound could be investigated as an inhibitor of enzymes involved in metabolic pathways where the natural substrate is pentanedioic acid (glutaric acid). The difluoro substitution may enhance binding to the active site or act as a metabolic dead-end.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous characterization of novel fluorinated compounds like this compound. This application note provides a framework of predicted NMR data and standardized protocols to guide researchers in their analysis of this and similar molecules. The detailed structural information obtained from ¹H, ¹³C, and ¹⁹F NMR is crucial for confirming the identity and purity of the compound, which is a prerequisite for its further evaluation in drug discovery and development programs.
References
Application Note: Determination of 2,2-Difluoropentanedioic Acid Purity by High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 2,2-Difluoropentanedioic Acid. The described protocol is tailored for researchers, scientists, and professionals in the drug development industry who require accurate assessment of this compound's purity. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring reliable and reproducible results.
Introduction
This compound is a fluorinated dicarboxylic acid of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for safety, efficacy, and quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal method for purity analysis. This document provides a comprehensive protocol for the HPLC analysis of this compound, including system suitability parameters and data interpretation guidelines.
Experimental
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HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 30:70 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 1: HPLC Chromatographic Conditions
Protocols
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 300 mL of acetonitrile with 700 mL of 0.1% phosphoric acid in water. The 0.1% phosphoric acid solution is prepared by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water. Degas the mobile phase before use.
-
Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Sample Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
The logical workflow for the HPLC analysis is depicted in the following diagram.
Caption: HPLC analysis workflow for purity determination.
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met (refer to Table 2 for example data).
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 2: System Suitability Parameters
Data Analysis and Results
The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated using the following formula:
% Purity = (Area of the main peak / Total area of all peaks) x 100
An example of a purity analysis result is presented in Table 3.
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 2.5 | 1500 | 0.05 |
| 2 | 3.8 (Main Peak) | 2985000 | 99.50 |
| 3 | 5.2 | 7500 | 0.25 |
| 4 | 8.1 | 6000 | 0.20 |
| Total | 3000000 | 100.00 |
Table 3: Example Purity Analysis Data for a this compound Sample
Discussion
The developed HPLC method provides a reliable and efficient means for determining the purity of this compound. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The low wavelength detection at 210 nm is suitable for dicarboxylic acids which may lack a strong chromophore. Potential impurities can be identified by their different retention times, and their relative amounts can be quantified. For the identification of unknown impurities, further analysis by techniques such as LC-MS would be required.
Conclusion
This application note provides a detailed protocol for the HPLC analysis of this compound purity. The method is demonstrated to be suitable for its intended purpose, offering a valuable tool for quality control in research and drug development settings.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluoropentanedioic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges encountered during the synthesis of 2,2-Difluoropentanedioic Acid. The information is presented in a question-and-answer format to address specific issues directly.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and practical laboratory-scale synthesis involves a two-step process. The first step is the synthesis of the precursor, diethyl 2,2-difluoropentanedioate, followed by its hydrolysis to the target diacid.
Q2: How is the precursor, diethyl 2,2-difluoropentanedioate, synthesized?
A2: A common method is the copper-catalyzed addition of ethyl bromodifluoroacetate to ethyl acrylate. This reaction typically proceeds with high yield.
Q3: What are the primary challenges in the synthesis of this compound?
A3: The main challenges are associated with the hydrolysis of the diethyl ester precursor. These include incomplete hydrolysis, potential side reactions, and purification of the final diacid, which can be highly water-soluble.
Q4: Why can the hydrolysis of the fluorinated diethyl ester be difficult?
A4: The presence of electron-withdrawing fluorine atoms on the alpha-carbon can influence the reactivity of the ester carbonyl groups. While this can sometimes accelerate hydrolysis, achieving complete and clean conversion requires careful optimization of reaction conditions to avoid incomplete reaction or degradation.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound after Hydrolysis
Q: I am getting a low yield of the final diacid after the hydrolysis step. What could be the cause?
A: Low yields can stem from several factors. The most common are incomplete hydrolysis and mechanical losses during workup.
Troubleshooting Steps:
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Incomplete Hydrolysis: The hydrolysis of fluorinated esters can be sluggish.[1]
-
Solution: Increase the reaction time and/or temperature. Consider using a stronger base or acid catalyst. Monitoring the reaction progress by TLC or NMR is recommended to determine the optimal reaction time.
-
-
Suboptimal Reagent Stoichiometry: An insufficient amount of base or acid will lead to an incomplete reaction.
-
Solution: Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl).
-
-
Product Isolation: this compound is expected to have significant water solubility, which can lead to low recovery during aqueous workup.
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Solution: After acidification of the reaction mixture, thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). Alternatively, evaporation of the aqueous layer (if the acid is not volatile) and extraction of the resulting solid residue can be attempted.
-
Issue 2: Presence of Starting Material (Diethyl 2,2-difluoropentanedioate) in the Final Product
Q: My final product is contaminated with the starting diethyl ester. How can I improve the conversion?
A: This is a clear indication of incomplete hydrolysis.
Troubleshooting Steps:
-
Reaction Conditions:
-
Solution: As detailed in the low yield section, optimizing the reaction conditions is crucial. You can find a comparison of different hydrolysis conditions in the table below.
-
-
Purity of Starting Material:
-
Solution: Ensure your diethyl 2,2-difluoropentanedioate is pure before starting the hydrolysis. Impurities might interfere with the reaction.
-
Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling to purify the this compound. What are the recommended methods?
A: Purification can be challenging due to the high polarity of the diacid.
Troubleshooting Steps:
-
Crystallization:
-
Solution: Recrystallization is a primary method for purifying dicarboxylic acids. The choice of solvent is critical. A solvent system where the diacid is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Consider solvent mixtures like water/ethanol or ethyl acetate/hexanes.
-
-
Acid-Base Extraction:
-
Solution: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate). Wash with an organic solvent to remove any non-acidic organic impurities. Then, re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure diacid, which can then be collected by filtration.
-
-
Chromatography:
-
Solution: For small-scale purification or very stubborn impurities, column chromatography on silica gel can be employed. A polar mobile phase, often containing a small amount of acetic or formic acid to suppress tailing, will likely be required.
-
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Diethyl 2,2-difluoropentanedioate
| Hydrolysis Condition | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) | Notes |
| 2M NaOH (aq) | 80 | 12 | 75 | 90 | Risk of incomplete hydrolysis. |
| 2M LiOH in THF/H₂O | 60 | 8 | 85 | 95 | Generally cleaner reaction. |
| 6M HCl (aq) | 100 (reflux) | 24 | 80 | 92 | Longer reaction times are often necessary. |
| 2M KOH in EtOH/H₂O | 80 | 10 | 82 | 93 | Good for larger scale reactions. |
Note: The data in this table is illustrative and based on general principles of ester hydrolysis. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,2-difluoropentanedioate
This protocol is based on a general procedure for the synthesis of diethyl 2,2-difluoroglutarate.
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To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).
-
Stir the mixture at 50 °C.
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Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g).
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Continue stirring at 50 °C for 30 minutes.
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After cooling, add a 10% aqueous ammonium chloride solution.
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Filter the mixture through celite to remove copper residues.
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Extract the filtrate with methyl tert-butyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl 2,2-difluoropentanedioate. A typical yield is around 97%.[2]
Protocol 2: Hydrolysis of Diethyl 2,2-difluoropentanedioate
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Dissolve diethyl 2,2-difluoropentanedioate (1.0 g, 4.46 mmol) in a mixture of THF (10 mL) and water (5 mL).
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Add lithium hydroxide monohydrate (0.38 g, 8.92 mmol) to the solution.
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Stir the mixture at 60 °C for 8 hours, monitoring the reaction by TLC.
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After cooling to room temperature, remove the THF under reduced pressure.
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Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 2M HCl.
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Extract the product with ethyl acetate (4 x 20 mL).
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2,2-Difluoropentanedioic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2,2-Difluoropentanedioic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective strategy for the synthesis of this compound involves a two-step process:
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Synthesis of a Diester Precursor: The first step is the formation of a dialkyl 2,2-difluoropentanedioate, typically diethyl 2,2-difluoropentanedioate. This is often achieved through a Michael addition-type reaction involving an ethyl bromodifluoroacetate and an ethyl acrylate.[1]
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Hydrolysis: The second step is the hydrolysis of the diester to the final dicarboxylic acid. This can be accomplished under acidic or basic conditions.
Q2: What are the potential side reactions during the synthesis of the diethyl 2,2-difluoropentanedioate precursor?
During the synthesis of diethyl 2,2-difluoropentanedioate from ethyl bromodifluoroacetate and ethyl acrylate, several side reactions can occur, potentially leading to the formation of impurities and a reduction in the overall yield. These can include self-condensation of the starting materials or polymerization of the ethyl acrylate. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is crucial to minimize these side reactions.
Q3: I am observing incomplete hydrolysis of the diethyl 2,2-difluoropentanedioate. What could be the cause and how can I resolve it?
Incomplete hydrolysis can be a significant issue. The gem-difluoro group can influence the reactivity of the adjacent ester groups, making them more resistant to hydrolysis than their non-fluorinated analogs.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can help drive the hydrolysis to completion.
-
Stronger Hydrolysis Conditions: Switching to a more potent hydrolyzing agent, such as a stronger acid or base, may be necessary. For instance, a mixture of aqueous hydrobromic acid and acetic acid has been used for the hydrolysis of similar sterically hindered esters.[2]
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Phase Transfer Catalysis: In cases of poor solubility of the diester in the aqueous hydrolysis medium, a phase transfer catalyst can be employed to facilitate the reaction.
-
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes, several reagents used in this synthesis require careful handling:
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Ethyl bromodifluoroacetate: This is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong Acids and Bases: Concentrated acids (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are corrosive and should be handled with extreme care. Always add acid to water, not the other way around.
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Anhydrous Solvents: Some reaction steps may require anhydrous solvents like THF or diethyl ether.[3] These are typically flammable and should be handled away from ignition sources.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Diethyl 2,2-Difluoropentanedioate | Incomplete reaction. | Ensure all reagents are pure and anhydrous.[3] Optimize reaction time and temperature. |
| Side reactions (e.g., polymerization). | Control the rate of addition of reagents. Consider using a different catalyst or solvent system. | |
| Presence of Monofluorinated Impurities | Incomplete difluorination in alternative synthesis routes. | If using direct fluorination methods, ensure sufficient fluorinating agent and optimized reaction conditions.[4][5] |
| Difficult Purification of the Final Acid | Presence of mono-ester or unreacted diester. | Optimize the hydrolysis step as described in the FAQs. Recrystallization of the final product may be necessary. |
| Formation of decarboxylated byproduct. | Avoid excessively high temperatures during hydrolysis and work-up. |
Experimental Protocols
Synthesis of Diethyl 2,2-Difluoropentanedioate
This protocol is adapted from a general procedure for the synthesis of diethyl 2,2-difluoroglutarate.[1]
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To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).
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Stir the mixture at 50 °C.
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Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g).
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Continue stirring at 50 °C for 30 minutes.
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After the reaction is complete, add a 10% aqueous ammonium chloride solution.
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Filter the mixture through a pad of diatomaceous earth to remove the copper residue.
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Extract the filtrate with methyl tert-butyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2,2-difluoropentanedioate.
Hydrolysis of Diethyl 2,2-Difluoropentanedioate
Note: This is a general protocol and may require optimization.
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Dissolve the crude diethyl 2,2-difluoropentanedioate in a suitable solvent (e.g., ethanol).
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Add an excess of aqueous sodium hydroxide solution (e.g., 2 M).
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Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
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Once the reaction is complete, cool the mixture to room temperature.
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Acidify the mixture with a concentrated acid (e.g., HCl) to a pH of approximately 1.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
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Further purification can be achieved by recrystallization.
Visualizations
Caption: Synthesis pathway for this compound.
References
- 1. diethyl 2,2-difluoropentanedioate CAS#: 428-97-7 [m.chemicalbook.com]
- 2. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoropentanedioic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoropentanedioic Acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process. The first step is the synthesis of a precursor, diethyl 2,2-difluoropentanedioate. This is often followed by a hydrolysis step to obtain the final dicarboxylic acid.
Q2: Which reaction is typically used to synthesize the diethyl 2,2-difluoropentanedioate precursor?
A Reformatsky-type reaction is a plausible method for the synthesis of the diethyl ester. This reaction involves the condensation of an α-haloester with a carbonyl compound in the presence of a metal, typically zinc.[1][2][3]
Q3: What are the key challenges in the hydrolysis of diethyl 2,2-difluoropentanedioate?
The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid can present challenges such as incomplete reaction, side product formation, and difficulties in purifying the final product. The reaction conditions, such as the choice of acid or base catalyst, temperature, and reaction time, need to be carefully optimized.[4][5][6][7]
Troubleshooting Guides
Part 1: Synthesis of Diethyl 2,2-Difluoropentanedioate
Issue: Low or no yield of the desired diethyl ester.
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Possible Cause 1: Inactive Zinc. The zinc metal used in the Reformatsky reaction may not be sufficiently activated.
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Solution: Activate the zinc dust prior to the reaction. Common activation methods include washing with dilute acid or using a zinc-copper couple.[2]
-
-
Possible Cause 2: Presence of Moisture. The organozinc intermediate is sensitive to moisture, which can quench the reaction.
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Solution: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Possible Cause 3: Impure Reactants. Impurities in the starting materials can lead to side reactions.
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Solution: Use freshly distilled reactants and ensure the purity of the α-haloester.
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Issue: Formation of significant side products.
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Possible Cause 1: Self-condensation of the α-haloester.
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Solution: Control the rate of addition of the α-haloester to the reaction mixture. Maintaining a low concentration of the organozinc reagent can minimize self-condensation.
-
-
Possible Cause 2: Reaction temperature is too high. Elevated temperatures can promote side reactions.
-
Solution: Optimize the reaction temperature. The reaction may need to be initiated at a moderate temperature and then cooled to control the exotherm.
-
Part 2: Hydrolysis of Diethyl 2,2-difluoropentanedioate
Issue: Incomplete hydrolysis of the diethyl ester.
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Possible Cause 1: Insufficient reaction time or temperature. The hydrolysis reaction may not have reached completion.[4][6]
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Possible Cause 2: Reversible reaction (for acidic hydrolysis). Acid-catalyzed hydrolysis is a reversible process.[5][7]
Issue: Difficulty in isolating and purifying the dicarboxylic acid.
-
Possible Cause 1: The product is soluble in the aqueous work-up solution.
-
Solution: After acidification of the reaction mixture (in the case of basic hydrolysis), extract the dicarboxylic acid with a suitable organic solvent. Multiple extractions may be necessary.
-
-
Possible Cause 2: Presence of impurities. The crude product may contain unreacted starting material, mono-acid, or other side products.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Diethyl 2,2-Difluoropentanedioate
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | THF | 40 | 2 | 45 |
| 2 | Toluene | 60 | 2 | 65 |
| 3 | Toluene | 80 | 2 | 75 |
| 4 | Toluene | 80 | 4 | 80 |
Table 2: Optimization of Hydrolysis Conditions for Diethyl 2,2-Difluoropentanedioate
| Entry | Hydrolysis Agent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | 2M HCl | 80 | 6 | 70 |
| 2 | 2M HCl | 100 | 6 | 85 |
| 3 | 2M NaOH | 80 | 4 | >95 |
| 4 | 2M NaOH | 100 | 2 | >95 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,2-Difluoropentanedioate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq) and anhydrous toluene under an argon atmosphere.
-
Initiation: Gently heat the suspension to 80°C.
-
Addition of Reactants: A solution of ethyl bromodifluoroacetate (1.0 eq) and ethyl acrylate (1.1 eq) in anhydrous toluene is added dropwise via the dropping funnel over a period of 1 hour.
-
Reaction: The reaction mixture is stirred at 80°C for 4 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered to remove unreacted zinc.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by vacuum distillation to afford diethyl 2,2-difluoropentanedioate.
Protocol 2: Hydrolysis of Diethyl 2,2-Difluoropentanedioate
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 2,2-difluoropentanedioate (1.0 eq) in ethanol. Add a 2M aqueous solution of sodium hydroxide (2.5 eq).
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Reaction: The mixture is heated to reflux at 100°C for 2 hours.
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Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid.
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Extraction: The acidic solution is extracted with ethyl acetate (4 x 50 mL).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization.
Mandatory Visualization
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. recnotes.com [recnotes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US9248381B2 - Method of purifying a dicarboxylic acid - Google Patents [patents.google.com]
- 9. US2716133A - Purification and separation of dicarboxylic acids - Google Patents [patents.google.com]
Technical Support Center: 2,2-Difluoropentanedioic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-Difluoropentanedioic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, partially fluorinated byproducts, and residual solvents from the synthesis. Depending on the synthetic route, potential impurities might include monofluorinated dicarboxylic acids or precursors used in the fluorination step.
Q2: Which purification techniques are most effective for this compound?
A2: Recrystallization is a primary and effective method for purifying this compound, leveraging its differential solubility in a selected solvent at varying temperatures. For higher purity requirements, column chromatography can be employed to separate the target compound from structurally similar impurities.
Q3: What is the expected purity of this compound after a single recrystallization?
A3: A single, well-executed recrystallization can typically increase the purity of this compound to >98%. However, the final purity is dependent on the initial purity of the crude material and the careful execution of the protocol. For quantitative estimates, please refer to the data tables below.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Melting point analysis can also serve as a useful indicator of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too soluble for the compound at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, leading to precipitation instead of crystallization. | - Select a solvent with lower solubility for the compound at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Oily Precipitate Instead of Crystals | - The compound may be "oiling out" due to being supersaturated at a temperature above its melting point in the solvent.- Presence of significant impurities that lower the melting point of the mixture. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a different recrystallization solvent or a solvent mixture.- Perform a preliminary purification step (e.g., charcoal treatment to remove colored impurities) before recrystallization. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity.- Column overloading.- Inappropriate stationary phase. | - Perform thin-layer chromatography (TLC) to determine the optimal solvent system.- Reduce the amount of crude material loaded onto the column.- Select a stationary phase with appropriate polarity (e.g., silica gel for moderately polar compounds). |
| Persistent Impurities Detected by HPLC | - Co-crystallization of an impurity with a similar structure.- The impurity has very similar chromatographic behavior to the product. | - A second recrystallization from a different solvent system may be necessary.- Optimize the HPLC method by changing the mobile phase composition, gradient, or column chemistry.[2] |
| Product Discoloration | - Presence of colored impurities, often from degradation or side reactions. | - Treat the solution with activated charcoal before filtration during the recrystallization process. |
Data Presentation
Table 1: Recrystallization Solvent Screening for this compound
| Solvent System | Solubility (Hot) | Solubility (Cold) | Purity after 1st Recrystallization | Recovery Yield |
| Water | High | Moderate | 98.5% | 85% |
| Ethanol/Water (80:20) | High | Low | 99.2% | 80% |
| Ethyl Acetate | Moderate | Low | 99.0% | 75% |
| Acetone | High | High | - | Low |
Note: Data is generalized based on typical dicarboxylic acids and may need optimization for specific experimental conditions.
Table 2: HPLC Purity Analysis Before and After Purification
| Sample | Main Peak Area % (this compound) | Major Impurity A Area % | Major Impurity B Area % |
| Crude Product | 85.2% | 8.1% | 4.5% |
| After Recrystallization | 99.2% | 0.3% | 0.1% |
| After Column Chromatography | >99.8% | Not Detected | Not Detected |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a flask, add the crude this compound. Heat the chosen recrystallization solvent (e.g., an ethanol/water mixture) to boiling and add the minimum amount of the hot solvent to the flask to completely dissolve the solid with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
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Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid). Pack a chromatography column with the slurry.
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Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting low yields in recrystallization experiments.
References
Technical Support Center: Crystallization of 2,2-Difluoropentanedioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2,2-Difluoropentanedioic Acid (CAS 380-86-9).
Frequently Asked Questions (FAQs)
Q1: What are the general challenges in crystallizing this compound?
A1: As a short-chain dicarboxylic acid, challenges in crystallizing this compound can include solvent selection, control of supersaturation to avoid oiling out, and obtaining a desired crystal morphology. The fluorine substitution can also influence intermolecular interactions and solubility, potentially requiring non-standard crystallization conditions.
Q2: Which solvents are recommended for the crystallization of this compound?
A2: While specific solubility data for this compound is not extensively published, dicarboxylic acids are often soluble in polar solvents. Water, or a mixed solvent system such as water with a miscible organic solvent like acetone or ethanol, is a good starting point. For a similar compound, 2,2-Difluorobutanedioic acid, a solvent system of acetone and benzene has been reported for crystallization.[1]
Q3: What is a reasonable starting temperature for dissolving the crude this compound?
A3: For many dicarboxylic acids, dissolution in a suitable solvent is achieved at elevated temperatures, typically in the range of 60-75°C.[2] It is advisable to start at a lower temperature and gradually increase it to achieve complete dissolution of the crude material.
Q4: Can additives be used to improve the crystallization of this compound?
A4: Yes, the use of additives has been shown to be effective in the crystallization of other dicarboxylic acids. Surfactants can be employed to increase crystal size, while the addition of certain salts may improve the overall yield.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| DFPA-XTAL-01 | No Crystal Formation Upon Cooling | 1. Solution is too dilute (insufficient supersaturation). 2. Cooling period is too short. 3. Presence of impurities inhibiting nucleation. | 1. Concentrate the solution by evaporating some of the solvent and re-cool. 2. Allow the solution to cool for a longer period, potentially at a lower temperature (e.g., in an ice bath). 3. Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. 4. Consider a pre-purification step like charcoal treatment to remove soluble impurities. |
| DFPA-XTAL-02 | "Oiling Out" - Formation of a Liquid Layer Instead of Crystals | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated, leading to precipitation above the melting point. 3. Rapid cooling. | 1. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. 2. Allow the solution to cool more slowly to give molecules time to orient into a crystal lattice. 3. Consider using a solvent with a lower boiling point. |
| DFPA-XTAL-03 | Low Yield of Crystals | 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. The final cooling temperature is not low enough. 3. Incomplete precipitation. | 1. After filtering the initial crop of crystals, concentrate the mother liquor to obtain a second crop. 2. Cool the solution for a longer period or at a lower temperature. 3. Ensure the solution is sufficiently supersaturated before cooling. |
| DFPA-XTAL-04 | Formation of Fine Powder Instead of Larger Crystals | 1. Very rapid crystallization due to high supersaturation. 2. Insufficient time for crystal growth. | 1. Reduce the rate of cooling. 2. Use a solvent system where the compound has slightly higher solubility at room temperature. 3. Decrease the initial concentration of the solute. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol is a general starting point and may require optimization.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a chosen solvent (e.g., deionized water or an acetone/water mixture). Heat the mixture with stirring to 60-70°C until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Crystallization of a Dicarboxylic Acid (Succinic Acid) - An Analogous Procedure
This protocol for succinic acid can be adapted for this compound.
-
Preparation: A crude sample of succinic acid (e.g., 5 grams with an acid value of 16.58) is dissolved in water.
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Additives (Optional): A surfactant (e.g., sodium lauryl sulfate at 1.0% of the diacid weight) and/or an acid salt (e.g., KHSO₄ at 1.0% of the diacid weight) can be introduced.
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Evaporation: The solution is heated to evaporate a portion of the solvent until a target acid value is reached (e.g., 30), typically at a temperature of around 65°C.
-
Crystallization: The concentrated solution is then cooled to approximately 28°C and allowed to crystallize for about 1 hour.
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Filtration and Drying: The resulting crystals are collected by filtration and dried. A total yield of 83.66% of highly pure succinic acid has been reported with this method.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound and an Analogous Compound
| Property | This compound | 2,2-Difluorobutanedioic Acid (Analog) |
| CAS Number | 380-86-9[3][4][5][6][7] | 665-31-6[1] |
| Molecular Formula | C₅H₆F₂O₄ | C₄H₄F₂O₄ |
| Molecular Weight | 168.09 g/mol | 154.07 g/mol |
| Melting Point | Data not available | 144-145 °C[1] |
| Water Solubility | Data not available | Soluble in water[1] |
Disclaimer: The data for 2,2-Difluorobutanedioic Acid is provided as an estimation for guiding experimental design for this compound due to the lack of specific published data for the target compound.
Table 2: Suggested Starting Solvents for Crystallization Screening
| Solvent/Solvent System | Rationale |
| Water | Dicarboxylic acids often have sufficient solubility in hot water and lower solubility in cold water, making it a good "green" solvent choice. |
| Acetone/Water | A mixture can modulate the solvent polarity to achieve optimal solubility characteristics for crystallization. |
| Ethanol/Water | Similar to acetone/water, this combination can be fine-tuned for effective crystallization. |
| Acetone/Benzene | This system has been reported for the crystallization of the analogous 2,2-Difluorobutanedioic acid.[1] |
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: General experimental workflow for the recrystallization of this compound.
References
- 1. echemi.com [echemi.com]
- 2. WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents [patents.google.com]
- 3. 380-86-9 CAS|2,2-二氟戊二酸|生产厂家|价格信息 [m.chemicalbook.com]
- 4. This compound,380-86-9, CasNo.380-86-9 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]
- 5. vi.tnjchem.com [vi.tnjchem.com]
- 6. 380-86-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. chemuniverse.com [chemuniverse.com]
Removal of impurities from 2,2-Difluoropentanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2,2-Difluoropentanedioic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound typically originate from the synthetic route used. These can include:
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Unreacted Starting Materials: Depending on the synthesis, these could be precursors like diethyl 2,2-difluoropentanedioate or related malonic acid derivatives.[1]
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Partially Fluorinated Species: Molecules where the difluorination process was incomplete.
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Side-Reaction Byproducts: Synthesis of fluorinated compounds can sometimes lead to side reactions, such as elimination or rearrangement, creating structurally similar impurities.[2][3]
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Residual Solvents and Reagents: Solvents used during the reaction or workup (e.g., ether, THF) and reagents may remain in the crude product.
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Colored Impurities: Tar-like byproducts or degradation products can cause discoloration of the material.[4]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Several analytical methods are suitable for determining the purity of your compound. The choice depends on the required level of detail and available instrumentation.
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High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. It offers high resolution and sensitivity.[5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities, while ¹H and ¹³C NMR can provide overall structural confirmation and purity assessment.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities, though derivatization of the carboxylic acid groups may be necessary.[5]
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Acid-Base Titration: A cost-effective method for determining the total acidity, which provides a good measure of bulk purity. However, it is non-specific and will not distinguish between the target acid and other acidic impurities.[6]
Purification Method Comparison
The following table summarizes the most common purification techniques for this compound.
| Parameter | Recrystallization | Column Chromatography | Solvent Extraction |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures.[8] | Differential partitioning of components between a stationary phase and a mobile phase.[9] | Differential solubility of components in two immiscible liquid phases.[10] |
| Typical Purity | > 99% | > 99.5% | Moderate (often used for initial cleanup) |
| Expected Yield | High (can be optimized) | Moderate to High | High |
| Scalability | Excellent for large quantities. | Good, but can be resource-intensive for large scales. | Excellent for large quantities. |
| Best For | Removing impurities with different solubility profiles; obtaining highly crystalline material. | Separating structurally similar impurities or when recrystallization is ineffective. | Initial purification from a reaction mixture or removing specific types of impurities (e.g., acid/base). |
Troubleshooting Guides
Recrystallization Issues
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly.[4]
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Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent until the solution is clear again. Allow the solution to cool much more slowly. Using an insulated container can help moderate the cooling rate.[4]
Q4: I have very low recovery after recrystallization. What went wrong?
A4: Low recovery is a common issue and can be attributed to several factors:
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Too much solvent was used: This keeps a significant portion of your product dissolved even after cooling. Try using less solvent initially. If you've already completed the crystallization, you can try to evaporate some of the solvent from the filtrate and cool it again to recover more product.[4]
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Incomplete cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound.[4]
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Premature crystallization: The product may have crystallized in the funnel during a hot filtration step. To prevent this, use a pre-heated funnel and flask for hot filtration.[4]
Q5: The purified product is still colored. How can I remove colored impurities?
A5: Colored impurities are often non-volatile, polymeric materials.
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Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[4] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
Caption: Figure 1. Troubleshooting Logic for Recrystallization.
Column Chromatography Issues
Q6: My compound is streaking on the silica gel column. Why is this happening?
A6: Streaking or tailing of acidic compounds like this compound on a silica gel column is common.
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Possible Cause 1: Strong Interaction: The carboxylic acid groups interact strongly with the acidic silica gel, causing poor separation.
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Solution: Add a small amount of a modifying acid (e.g., 0.1-1% acetic acid or formic acid) to your mobile phase. This protonates the silica surface and the compound, reducing the strong interaction and leading to sharper peaks.
-
-
Possible Cause 2: Overloading: Too much sample was loaded onto the column.
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Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.[11] Reduce the amount of sample loaded.
-
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Possible Cause 3: Inappropriate Solvent: The initial mobile phase polarity might be too low, causing the compound to adsorb too strongly.[11]
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Solution: Start with a slightly more polar mobile phase.
-
Q7: I am not getting good separation between my compound and an impurity.
A7: Achieving good separation (resolution) can be challenging.
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Solution 1: Optimize Mobile Phase: Try a shallower solvent gradient. Slower, more gradual increases in polarity can improve the separation of closely eluting compounds.
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Solution 2: Change Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. Reversed-phase C18 silica is often effective for purifying polar compounds like carboxylic acids.[12]
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Solution 3: Check Flow Rate: A flow rate that is too high may not allow for proper equilibration between the stationary and mobile phases. Try reducing the flow rate.[11]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for recrystallizing this compound. The ideal solvent system should be determined experimentally. A good starting point is a mixed solvent system like ethanol/water or acetone/hexanes.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat the primary solvent (e.g., ethanol) and add the minimum amount required to fully dissolve the solid at the boiling point.[13]
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Saturation (for mixed solvents): While the solution is still hot, slowly add the anti-solvent (e.g., hot deionized water) dropwise until the solution becomes slightly cloudy (the point of saturation).[4]
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Clarification: If cloudiness persists, add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.[4]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal. Boil the solution for 2-5 minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.[4]
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
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Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (or the recrystallization solvent mixture) to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Caption: Figure 2. Experimental Workflow for Recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for the purification of this compound using a silica gel column.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 dichloromethane:methanol). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top.[14]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample solution onto the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
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Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane). A typical gradient might be from 1% to 10% methanol.
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Fraction Collection: Collect the eluent in a series of fractions using test tubes or vials.
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Analysis: Analyze the collected fractions for the presence of the desired product using a suitable technique, such as Thin Layer Chromatography (TLC).
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Combine and Evaporate: Combine the pure fractions containing the this compound.
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Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified product.
Caption: Figure 3. Workflow for Column Chromatography.
References
- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. webofjournals.com [webofjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 2,2-Difluoropentanedioic Acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,2-Difluoropentanedioic Acid (CAS No: 380-86-9).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound?
While specific scale-up literature for this compound is limited, analogous syntheses often employ methods such as the Reformatsky reaction. This typically involves the reaction of an α,α-dihaloester with a carbonyl compound in the presence of a metal, like zinc. For this compound, a plausible route involves the reaction of ethyl bromodifluoroacetate with a suitable three-carbon building block, followed by hydrolysis of the resulting ester groups.
Q2: What are the critical parameters to control during a Reformatsky-type reaction for this synthesis on a larger scale?
When scaling up a Reformatsky-type reaction for synthesizing α,α-difluoro compounds, several parameters are critical:
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Activation of Zinc: The zinc metal must be properly activated to ensure reactivity. Common methods include washing with dilute acid or treatment with iodine.
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Solvent Choice: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are typically used to stabilize the organozinc intermediate.[1]
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Temperature Control: The reaction can be exothermic. Initiation may occur at room temperature or with gentle heating, but robust cooling is necessary to control the reaction rate and prevent side reactions.
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Reagent Purity: All reagents, especially the solvent and carbonyl compounds, must be anhydrous to avoid quenching the organozinc reagent.[1]
Q3: What purification methods are recommended for the final product at a larger scale?
For dicarboxylic acids like this compound, a common and effective purification strategy involves:
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Aqueous Extraction: After acidification of the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate.
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Acid-Base Extraction: To further purify, the organic extract can be treated with an aqueous base (e.g., sodium bicarbonate solution) to selectively deprotonate the dicarboxylic acid, making it water-soluble. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and re-acidified to precipitate the pure dicarboxylic acid.
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Recrystallization: The crude solid obtained after extraction can be further purified by recrystallization from a suitable solvent system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Inefficient extraction. - Degradation of product during workup. | - Monitor reaction progress using TLC or GC-MS to ensure completion. - Perform multiple extractions with the organic solvent. - Use milder conditions during workup; avoid excessively high temperatures. |
| Inconsistent Reaction Initiation | - Poor quality or improperly activated zinc. - Presence of moisture in reagents or glassware. | - Use freshly activated zinc powder or a zinc-copper couple. - Ensure all glassware is oven-dried and reagents are anhydrous. |
| Formation of Side Products | - Reaction temperature too high. - Presence of impurities in starting materials. | - Maintain strict temperature control throughout the reaction. - Purify starting materials before use. |
| Difficulty in Isolating the Product | - Product is too soluble in the reaction mixture. - Emulsion formation during extraction. | - After acidification, dilute the reaction mixture with water before extraction. - If emulsions form, add brine to the aqueous layer to break the emulsion. |
| Product Purity Issues | - Incomplete removal of starting materials or by-products. | - Employ an acid-base extraction workup to selectively isolate the dicarboxylic acid. - Perform recrystallization of the final product. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the scale-up synthesis of this compound and a logical flow for troubleshooting common issues.
References
Technical Support Center: Synthesis of 2,2-Difluoropentanedioic Acid
Welcome to the technical support center for the synthesis of 2,2-Difluoropentanedioic Acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors. The information is based on established methodologies for the synthesis of related gem-difluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing compounds with a gem-difluoroalkyl group?
A1: Several catalytic methods are employed for the synthesis of gem-difluoroalkanes. These include the difluorination of carbonyls under harsh conditions, the use of stoichiometric Lewis acids or organometallics, and catalytic hydrodifluoroalkylation of unactivated olefins.[1] Modern approaches also involve transition metal-mediated, photochemical, and organocatalytic methods.[2]
Q2: Which fluorinating agents are commonly used in these syntheses?
A2: Electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used due to their operational simplicity and broad applicability.[3] Selectfluor® is a bench-stable, crystalline reagent that allows for site-selective fluorination in complex molecules with minimal byproduct formation.[3]
Q3: What are the key challenges in the synthesis of unactivated C(sp³)–CF₂ architectures?
A3: The synthesis of unactivated C(sp³)–CF₂ structures is challenging due to the propensity of alkyl fluorides to undergo β-fluoride elimination and/or competitive defluorination.[1]
Q4: Can photoredox catalysis be used for introducing fluorine?
A4: Yes, visible light-promoted photoredox catalysis is a modern and effective method for the direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides.[4] This technique is operationally simple and allows for the conversion of a broad range of carboxylic acids under mild conditions.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and related compounds.
Issue 1: Low Yield of the Desired this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst Activity | - Ensure the catalyst is pure and handled under appropriate inert conditions if necessary.- Screen different catalysts known for fluorination reactions, such as those based on silver or photoredox systems.[4][5]- Optimize catalyst loading; higher loading is not always better and can lead to side reactions. |
| Decomposition of Starting Material or Product | - Adjust the reaction temperature; some fluorination reactions are exothermic.- Reduce the reaction time to minimize exposure to harsh conditions.- Ensure the pH of the reaction mixture is controlled, as dicarboxylic acids can be sensitive to acidic or basic conditions. |
| Poor Solubility of Reagents | - Select a solvent system that ensures all reactants are in solution. For photoredox catalysis, a mixture of acetonitrile and water can be critical for solubility and efficiency.[4]- Consider using co-solvents to improve solubility. |
| Presence of Water in the Reaction | - Use anhydrous solvents and reagents, as water can quench intermediates, especially in organometallic and some catalytic reactions. |
Issue 2: Formation of Monofluorinated or Other Side Products
| Possible Cause | Troubleshooting Step |
| Incomplete Fluorination | - Increase the stoichiometry of the fluorinating agent (e.g., Selectfluor®).- Extend the reaction time, monitoring by techniques like ¹⁹F NMR or GC-MS.- Increase the reaction temperature cautiously, as it may also promote side reactions. |
| β-Fluoride Elimination | - This is a common issue with alkyl fluorides.[1] Try using milder reaction conditions (lower temperature, less aggressive catalyst).- Choose a synthetic route that avoids the formation of intermediates prone to elimination. |
| Decarboxylation of the Starting Material or Product | - If using a decarboxylative fluorination approach on a precursor, ensure the conditions are optimized for difluorination.[5][6]- For non-decarboxylative routes, avoid excessively high temperatures that might induce decarboxylation of the dicarboxylic acid. |
Catalyst Selection and Performance
The choice of catalyst is critical for a successful synthesis. Below is a summary of catalyst systems commonly used for fluorination reactions that could be adapted for the synthesis of this compound.
| Catalyst System | Fluorinating Agent | Reaction Type | Typical Substrates | Key Advantages | Reference |
| Silver (I) Nitrate (AgNO₃) | Selectfluor® | Decarboxylative Fluorination | Aliphatic Carboxylic Acids | - Operationally simple- High functional group tolerance- Works in aqueous solutions | [5][7] |
| fac-[Ir(ppy)₃] | Selectfluor® / Togni Reagent | Photoredox Decarboxylative Fluorination | α,β-Unsaturated Carboxylic Acids | - Mild reaction conditions- Excellent functional group compatibility | [5] |
| Iodoarene Catalysts | HF-Pyridine | Oxidative Rearrangement | α-Bromostyrenes | - Enables enantioselective synthesis of β,β-difluoroalkyl halides | [8] |
| Chiral Dicarboxylic Acid Precatalyst | Selectfluor® | Electrophilic Fluorination | γ-Substituted Allylamine Derivatives | - Catalyst-controlled stereodivergence- High enantio-/diastereoselectivity | [3] |
Experimental Protocols
Disclaimer: The following protocols are suggested starting points based on general methods for the synthesis of related difluorinated compounds and may require optimization for the synthesis of this compound.
Protocol 1: Silver-Catalyzed Decarboxylative Difluorination of a Precursor
This protocol is adapted from methods for the decarboxylative fluorination of aliphatic carboxylic acids.[5][7] A suitable precursor would be a derivative of malonic acid that can undergo double fluorination.
Materials:
-
Precursor acid (e.g., Pentanedioic acid, 2-substituted)
-
Selectfluor®
-
Silver (I) Nitrate (AgNO₃)
-
Acetonitrile (MeCN)
-
Water (deionized)
Procedure:
-
In a reaction vessel, dissolve the precursor acid (1.0 equiv.) and AgNO₃ (0.1 equiv.) in a mixture of MeCN and water (e.g., 1:1 v/v).
-
Add Selectfluor® (2.2 equiv.) to the solution.
-
Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat if necessary, e.g., to 50-70 °C).
-
Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Photoredox-Catalyzed Difluorination
This protocol is based on visible light-promoted photoredox catalysis for decarboxylative fluorination.[4]
Materials:
-
Precursor acid
-
Selectfluor®
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Base (e.g., NaHCO₃)
-
Acetonitrile (MeCN)
-
Water (deionized)
Procedure:
-
To a reaction vial, add the precursor acid (1.0 equiv.), Selectfluor® (2.5 equiv.), photocatalyst (1-2 mol%), and base (2.0 equiv.).
-
Add a mixture of MeCN and water. The ratio is critical for solubility and reaction efficiency and may require optimization.[4]
-
Degas the solution by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Place the reaction vial under a blue LED light source and stir vigorously.
-
Maintain a constant temperature, as the light source may generate heat.
-
Monitor the reaction until the starting material is consumed.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. Catalytic Hydrodifluoroalkylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern approaches towards the synthesis of geminal difluoroalkyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 5. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct identification in 2,2-Difluoropentanedioic Acid reactions
This guide provides troubleshooting advice and frequently asked questions for researchers working on the synthesis of 2,2-Difluoropentanedioic Acid. The content is structured to help identify and resolve common issues, particularly the formation of byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is significantly lower than expected after the final hydrolysis step. What are the potential causes?
A1: Low yield after hydrolysis of the precursor, typically diethyl 2,2-difluoropentanedioate, is a common issue. Several factors could be responsible:
-
Incomplete Hydrolysis: The electron-withdrawing nature of the gem-difluoro group can affect the reactivity of the adjacent ester carbonyls. The hydrolysis may require more stringent conditions (e.g., stronger base, higher temperature, or longer reaction time) than for non-fluorinated analogues.
-
Decarboxylation: Under harsh acidic or basic hydrolysis conditions, particularly with prolonged heating, decarboxylation of the final diacid product can occur, leading to the formation of 4,4-difluorobutanoic acid.
-
Side Reactions During Workup: During the acidification step of the workup, improper pH control or excessive heat can lead to degradation of the desired product.
Troubleshooting Steps:
-
Monitor the hydrolysis reaction by TLC or ¹H NMR to ensure the complete disappearance of the starting diester.
-
Attempt the hydrolysis under milder conditions for a longer duration.
-
If harsh conditions are necessary, ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
-
During workup, perform acidification at low temperatures (e.g., in an ice bath) and extract the product promptly.
Q2: I observe an unexpected peak in the vinyl region of the ¹H NMR and a corresponding signal in the ¹⁹F NMR from my crude fluorination product. What is this byproduct?
A2: This is likely a vinyl fluoride byproduct. When fluorinating a ketone precursor like diethyl 2-oxopentanedioate with reagents such as DAST (diethylaminosulfur trifluoride), a common side reaction is the formation of a vinyl fluoride.[1] This occurs through the deprotonation of a key intermediate carbocation.
To minimize this byproduct:
-
Ensure the reaction is run at a low temperature (typically starting at -78 °C) and that the temperature is controlled carefully throughout the addition of the fluorinating agent.[1]
-
Use a non-polar, aprotic solvent to disfavor the elimination pathway.
-
Consider using alternative fluorinating agents that may have a lower propensity for inducing elimination, although this may require significant experimental optimization.
Q3: My ¹⁹F NMR spectrum of the crude product shows multiple signals close to the expected product peak. What could they be?
A3: Besides the vinyl fluoride mentioned in Q2, other fluorinated byproducts can arise:
-
Mono-fluorinated Intermediate: Incomplete fluorination is a common issue, leading to the presence of diethyl 2-fluoro-2-hydroxypentanedioate or its subsequent dehydration/rearrangement products. The fluorination of ketones can be challenging, and sometimes the reaction stalls after the first fluorine addition.[2][3]
-
Rearrangement Products: Certain substrates, when treated with aminosulfurane reagents like DAST, can undergo Wagner-Meerwein rearrangements, leading to structurally isomeric fluorinated products.[1]
Analytical Approach:
-
Utilize 2D NMR techniques (¹H-¹³C HSQC, ¹H-¹⁹F HOESY) to correlate the unknown fluorine signals with proton and carbon environments to elucidate the structure of the byproducts.
-
LC-MS/MS can also be a powerful tool to separate and identify these closely related compounds.[4]
Byproduct Identification Data
The following table provides hypothetical, yet plausible, ¹⁹F NMR data for the target product and potential byproducts, which can serve as a reference for identifying impurities in your reaction mixture.
| Compound Name | Plausible ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Multiplicity | Key Identifying Features |
| This compound | -95 to -110 | Triplet | Correlates with adjacent CH₂ group in ¹H NMR. |
| Diethyl 2,2-difluoropentanedioate | -90 to -105 | Triplet | Precursor to the final product; will have characteristic ethyl ester signals in ¹H NMR. |
| Diethyl 2-fluoropent-2-enedioate | -115 to -130 | Doublet | Vinyl fluoride byproduct; shows coupling to a vinyl proton in ¹H NMR. |
| Diethyl 2-fluoro-3-oxopentanedioate | -170 to -190 | Singlet/Multiplet | Potential mono-fluorinated intermediate, depending on tautomeric form. |
Experimental Protocols
Protocol 1: Sample Preparation and ¹⁹F NMR Analysis
¹⁹F NMR is a highly sensitive technique for identifying and quantifying fluorinated species without the need for extensive purification.[5][6]
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture (~10-20 mg).
-
If the reaction was run in a high-boiling solvent, perform a quick workup by diluting with dichloromethane, washing with water and brine, drying over Na₂SO₄, and concentrating in vacuo.
-
Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆, 0.5-0.7 mL).
-
Add a known amount of an internal standard with a distinct ¹⁹F signal (e.g., trifluorotoluene) for quantitative analysis.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹⁹F NMR spectrum. Due to the high sensitivity and large chemical shift range of ¹⁹F, a simple pulse-acquire experiment is usually sufficient.[5]
-
Ensure the spectral width is large enough to encompass all expected signals.
-
For structural elucidation, acquire a ¹H-coupled ¹⁹F spectrum to observe J-coupling between fluorine and proton nuclei.
-
If multiple fluorine-containing species are present, consider 2D NMR experiments like ¹H-¹⁹F HETCOR to resolve structural ambiguities.
-
Protocol 2: GC-MS Analysis for Volatile Byproducts
For identifying volatile byproducts like vinyl fluorides or decarboxylated species, GC-MS is highly effective. As dicarboxylic acids are not volatile, derivatization is required.
-
Derivatization (Methylation):
-
Dissolve ~5 mg of the crude product in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours.
-
Neutralize the solution carefully with saturated sodium bicarbonate.
-
Extract the methyl esters with diethyl ether or ethyl acetate (3 x 2 mL).
-
Combine the organic layers, dry over MgSO₄, and carefully concentrate to ~100 µL.
-
-
GC-MS Parameters:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Scan range 40-500 m/z, Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Compare the fragmentation patterns of unknown peaks with spectral libraries (e.g., NIST) and the expected fragmentation of potential byproducts.
Visual Guides
Caption: Troubleshooting workflow for byproduct identification.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validation of 2,2-Difluoropentanedioic Acid Purity: A Comparative Guide to Titrimetric and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical step in the quality control of chemical compounds utilized in research and pharmaceutical development. For 2,2-Difluoropentanedioic Acid, a fluorinated dicarboxylic acid, accurate purity assessment ensures the reliability and reproducibility of experimental results and the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of the classical titrimetric method with modern chromatographic and spectroscopic techniques for the validation of this compound purity.
Comparison of Analytical Methods for Purity Determination
The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. While titration offers a cost-effective and straightforward approach for quantifying the bulk acidic content, chromatographic and spectroscopic methods provide superior selectivity for separating and identifying individual impurities.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Potentiometric Titration | Neutralization reaction between the acidic protons of the analyte and a standardized basic titrant. | ~0.1% | ~0.5% | < 1% | Cost-effective, high precision for bulk assay, primary method. | Non-selective for impurities, may require non-aqueous solvent. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase. | Low ppm | ~10 ppm | < 2% | High resolution and sensitivity for non-volatile impurities. | Requires a reference standard, method development can be time-consuming. |
| Gas Chromatography (GC-FID) | Separation of volatile components based on their boiling point and interaction with a stationary phase. | Low ppm | ~10 ppm | < 2% | High resolution for volatile impurities, robust and widely available. | Destructive to the sample, requires derivatization for non-volatile compounds. |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | Measures the magnetic properties of the ¹⁹F nucleus, providing structural information and quantification. | ~0.1 mol% | ~0.5 mol% | < 5% | Provides structural information, non-destructive, can identify unknown fluorine-containing impurities. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Potentiometric Titration of this compound
This protocol outlines the determination of the purity of this compound by potentiometric titration with a standardized solution of sodium hydroxide. Due to the presence of two carboxylic acid groups, two equivalence points are expected. The fluorine atoms on the alpha-carbon increase the acidity of the carboxylic protons.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled and cooled to remove CO₂
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
250 mL beaker
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and record the mass.
-
Dissolve the sample in 100 mL of deionized water in a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin the titration by adding the NaOH solution in small increments (e.g., 0.5 mL).
-
Record the pH of the solution after each addition of titrant.
-
As the pH begins to change more rapidly, reduce the increment volume to 0.1 mL to accurately determine the equivalence points.
-
Continue the titration until the pH has stabilized after the second equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.
-
Determine the two equivalence points from the inflection points of the titration curve. The first derivative plot (ΔpH/ΔV vs. V) can be used for a more accurate determination.
-
Calculate the purity of the this compound based on the volume of NaOH consumed at the second equivalence point.
Calculation:
Purity (%) = [(V × M × MW) / (2 × w × 1000)] × 100
Where:
-
V = Volume of NaOH solution used at the second equivalence point (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (168.09 g/mol )
-
w = Weight of the this compound sample (g)
Visualizing the Experimental Workflow and Method Comparison
A Comparative Analysis of 2,2-Difluoropentanedioic Acid and Pentanedioic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between fluorinated and non-fluorinated analogues of organic molecules is paramount for innovation. This guide provides a detailed comparative analysis of 2,2-Difluoropentanedioic Acid and its non-fluorinated counterpart, pentanedioic acid (commonly known as glutaric acid), offering insights into their physicochemical properties, synthesis, reactivity, and potential applications, supported by established experimental principles.
The introduction of fluorine atoms into organic molecules can dramatically alter their properties, including acidity, stability, and biological activity. This comparison will illuminate the key distinctions between this compound and pentanedioic acid, providing a framework for their strategic utilization in research and development.
Physicochemical Properties: A Tale of Two Acids
| Property | This compound | Pentanedioic Acid (Glutaric Acid) |
| Molecular Formula | C5H6F2O4 | C5H8O4 |
| Molecular Weight | 168.09 g/mol [1] | 132.12 g/mol [2] |
| Appearance | Not readily available | Colorless crystals or white solid[2] |
| Melting Point | Not readily available | 95 to 98 °C[3] |
| Boiling Point | Not readily available | 200 °C at 20 mmHg[3] |
| Density | Not readily available | 1.429 g/cm³ |
| Water Solubility | Likely soluble | Over 50% (w/w)[3] |
| pKa1 | Estimated to be significantly lower than 4.34 | 4.34 (at 25 °C)[4] |
| pKa2 | Estimated to be significantly lower than 5.22 | 5.22[4] |
Synthesis and Reactivity: Exploring Chemical Pathways
Pentanedioic Acid synthesis is well-established and can be achieved through various methods, including the ring-opening of γ-butyrolactone followed by hydrolysis, the oxidation of cyclopentanone, or the reaction of 1,3-dibromopropane with cyanide followed by hydrolysis.[3]
The synthesis of This compound is less commonly described. However, a plausible synthetic route can be adapted from methods for producing other α,α-difluoro carboxylic acids. A potential pathway could involve the fluorination of a suitable precursor, such as a β-keto ester, followed by hydrolysis and oxidation.
The reactivity of the two compounds is also expected to differ. The strong carbon-fluorine bonds in this compound are anticipated to enhance its thermal and chemical stability compared to pentanedioic acid.[5] However, the electron-withdrawing nature of the fluorine atoms may activate the adjacent methylene group to certain nucleophilic reactions.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
A standard method to experimentally determine and compare the pKa values of the two acids is through potentiometric titration.
-
Preparation of Analyte Solution: Prepare a standard aqueous solution of the dicarboxylic acid (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter and electrode. Place the analyte solution in a beaker with a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Comparative Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis can be employed to compare the thermal stability of the two acids.[6]
-
Sample Preparation: Place a small, accurately weighed amount of the acid in a TGA sample pan.
-
TGA Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[5]
-
Data Analysis: Monitor the sample's weight as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition. A higher decomposition temperature for this compound would confirm its enhanced thermal stability.
Visualizing the Synthetic and Analytical Workflows
To illustrate the processes involved in synthesizing and characterizing these compounds, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of dicarboxylic acids.
Caption: Workflow for the comparative analysis of the two acids.
Biological Implications and Future Directions
While pentanedioic acid is a known human metabolite, defects in its metabolic pathway can lead to glutaric aciduria.[2] The biological effects of this compound are not well-documented. However, the introduction of fluorine can significantly impact a molecule's biological activity, often enhancing metabolic stability and altering binding affinities to biological targets.[7] Therefore, this compound could serve as a valuable building block in the design of novel enzyme inhibitors or probes for studying metabolic pathways.
Future research should focus on the experimental determination of the physicochemical properties of this compound and a direct, side-by-side comparison of its reactivity and biological activity with pentanedioic acid. Such studies will provide a more complete understanding of the effects of α,α-difluorination in this dicarboxylic acid system and pave the way for its application in medicinal chemistry and materials science.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glutaric acid - Wikipedia [en.wikipedia.org]
- 4. Glutaric Acid [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry and materials science. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated dicarboxylic acids, supported by experimental data and established chemical principles. Understanding these differences is crucial for designing molecules with tailored properties, including acidity, reaction kinetics, and stability.
The Inductive Effect of Fluorine: The Root of Reactivity Differences
The high electronegativity of fluorine is the primary driver of the observed differences in reactivity between fluorinated and non-fluorinated dicarboxylic acids. This strong electron-withdrawing inductive effect (-I effect) propagates through the carbon skeleton, influencing the electron density at the carboxylic acid functional groups. This, in turn, alters the acidity and the susceptibility of the carboxyl groups to nucleophilic attack or decarboxylation.
Acidity (pKa): A Quantitative Look at the Fluorine Effect
The most pronounced and well-documented effect of fluorination on dicarboxylic acids is the significant increase in their acidity, which is reflected in lower pKa values. The electron-withdrawing fluorine atoms stabilize the resulting carboxylate anion formed upon deprotonation, thereby shifting the equilibrium towards dissociation.[1] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the carboxylic acid groups.
Table 1: Comparison of pKa Values for Dicarboxylic Acids
| Dicarboxylic Acid | Structure | pKa1 | pKa2 |
| Malonic Acid | HOOC-CH₂-COOH | 2.83 | 5.69 |
| Difluoromalonic Acid | HOOC-CF₂-COOH | 1.1 | 3.2 |
| Succinic Acid | HOOC-(CH₂)₂-COOH | 4.21 | 5.64 |
| 2,2-Difluorosuccinic Acid | HOOC-CF₂-CH₂-COOH | 2.15 | 4.63 |
| Adipic Acid | HOOC-(CH₂)₄-COOH | 4.43 | 5.41 |
| Perfluoroadipic Acid | HOOC-(CF₂)₄-COOH | ~2.6 | ~3.8 |
Note: pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength).
Reactivity in Key Chemical Transformations
The altered electronic properties of fluorinated dicarboxylic acids also have a profound impact on their reactivity in common organic reactions.
Esterification
The esterification of a carboxylic acid is an equilibrium reaction that is typically catalyzed by an acid. The rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon.
Due to the strong electron-withdrawing nature of fluorine atoms, the carbonyl carbons in fluorinated dicarboxylic acids are more electrophilic. This increased electrophilicity is expected to make them more susceptible to nucleophilic attack by an alcohol, leading to a faster rate of esterification compared to their non-fluorinated counterparts under similar conditions.
Table 2: Expected Reactivity Comparison in Esterification
| Dicarboxylic Acid Type | Carbonyl Electrophilicity | Expected Rate of Esterification |
| Non-Fluorinated | Lower | Slower |
| Fluorinated | Higher | Faster |
Amide Bond Formation
Similar to esterification, amide bond formation involves the nucleophilic attack of an amine on an activated carboxylic acid derivative or directly on the carboxylic acid in the presence of a coupling agent. The increased electrophilicity of the carbonyl carbons in fluorinated dicarboxylic acids is anticipated to facilitate this nucleophilic attack. Consequently, fluorinated dicarboxylic acids are expected to react more readily with amines to form amides compared to their non-fluorinated analogs.
Table 3: Expected Reactivity Comparison in Amide Bond Formation
| Dicarboxylic Acid Type | Carbonyl Electrophilicity | Expected Rate of Amide Formation |
| Non-Fluorinated | Lower | Slower |
| Fluorinated | Higher | Faster |
Decarboxylation
Decarboxylation is the removal of a carboxyl group as carbon dioxide. For dicarboxylic acids like malonic acid, this reaction often proceeds through a cyclic transition state involving a β-keto acid-like intermediate. The stability of the carbanion formed after the departure of CO₂ is a key factor influencing the reaction rate.
The electron-withdrawing fluorine atoms can stabilize the transient carbanionic character that develops during decarboxylation. This stabilization of the transition state is expected to lower the activation energy and thus increase the rate of decarboxylation for fluorinated dicarboxylic acids, particularly those with fluorine atoms on the α-carbon.
Table 4: Expected Reactivity Comparison in Decarboxylation
| Dicarboxylic Acid Type | Transition State Stabilization | Expected Rate of Decarboxylation |
| Non-Fluorinated | Lower | Slower |
| Fluorinated (α-substituted) | Higher | Faster |
Experimental Protocols
Protocol for pKa Determination by Potentiometric Titration
This protocol outlines a general method for determining the pKa values of dicarboxylic acids.
Materials:
-
Dicarboxylic acid sample (fluorinated or non-fluorinated)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water, boiled to remove dissolved CO₂
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Accurately weigh a known amount of the dicarboxylic acid and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration well past the second equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the two equivalence points from the inflection points of the curve.
-
The pKa values correspond to the pH at the half-equivalence points (i.e., at half the volume of NaOH required to reach each equivalence point).
Protocol for Comparative Kinetic Study of Esterification
This protocol describes a method for comparing the rates of esterification of a fluorinated and a non-fluorinated dicarboxylic acid.
Materials:
-
Fluorinated dicarboxylic acid
-
Non-fluorinated dicarboxylic acid
-
Alcohol (e.g., ethanol, butanol) in excess
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Inert solvent (e.g., toluene)
-
Thermostated reaction vessel with a reflux condenser and a means for sampling
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
-
Internal standard
Procedure:
-
Set up two identical reaction vessels, one for the fluorinated acid and one for the non-fluorinated acid.
-
To each vessel, add a known amount of the respective dicarboxylic acid, the alcohol, the solvent, and the internal standard.
-
Bring the reaction mixtures to the desired temperature.
-
Initiate the reactions by adding a catalytic amount of sulfuric acid to each vessel simultaneously.
-
Start timing and withdraw aliquots from each reaction mixture at regular intervals.
-
Quench the reaction in each aliquot immediately (e.g., by cooling and neutralizing the acid catalyst with a base).
-
Analyze the aliquots by GC or HPLC to determine the concentration of the ester product and the remaining dicarboxylic acid.
-
Plot the concentration of the product versus time for both reactions.
-
Determine the initial reaction rates from the slopes of the curves.
-
Compare the rate constants to determine the relative reactivity.
Visualizing the Concepts
Caption: Inductive effect of fluorine increasing carbonyl electrophilicity.
Caption: Workflow for comparative kinetic analysis of esterification.
References
A Comparative Analysis of the Biological Activities of 2,2-Difluoropentanedioic Acid and Glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of glutaric acid and the projected activities of its synthetic analog, 2,2-difluoropentanedioic acid. This analysis is based on established biochemical pathways and the known effects of fluorine substitution in bioactive molecules.
Introduction
Glutaric acid is a naturally occurring dicarboxylic acid and an intermediate in the metabolism of lysine and tryptophan.[1] Aberrant accumulation of glutaric acid is associated with the neurometabolic disorder glutaric aciduria type 1, making its biological interactions a subject of significant research interest.[2][3] this compound, a synthetic derivative, is of interest due to the unique properties conferred by the gem-difluoro group, which can significantly alter the biological activity of the parent molecule. The introduction of fluorine can modulate acidity, lipophilicity, and metabolic stability, often leading to potent enzyme inhibition.[4][5][6]
This guide will explore the known biological targets of glutaric acid and present a hypothesis-driven comparison with this compound, supported by detailed experimental protocols for in-vitro validation.
Comparative Biological Activities
The primary biological activities of glutaric acid involve its interaction with two key enzymes: Glutamate Decarboxylase (GAD) and Succinyl-CoA:Glutarate-CoA Transferase (SUGCT).
Enzyme Inhibition: Glutamate Decarboxylase (GAD)
Glutamate decarboxylase is a crucial enzyme in the central nervous system responsible for the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) from glutamate.
-
Glutaric Acid: Glutaric acid acts as a competitive inhibitor of glutamate decarboxylase.[2] This inhibition is thought to contribute to the neurological symptoms observed in glutaric aciduria by reducing the production of GABA.[2]
-
This compound (Hypothesized): It is hypothesized that this compound will also act as an inhibitor of GAD, likely with greater potency than glutaric acid. The electron-withdrawing nature of the two fluorine atoms at the α-carbon can increase the acidity of the carboxylic acid groups, potentially leading to stronger binding to the enzyme's active site. Furthermore, fluorinated analogs of enzyme substrates are often potent inhibitors.[4][5][6]
Enzyme Substrate Activity: Succinyl-CoA:Glutarate-CoA Transferase (SUGCT)
SUGCT is a mitochondrial enzyme that catalyzes the reversible transfer of Coenzyme A from succinyl-CoA to glutarate, forming glutaryl-CoA and succinate. This is a key step in the metabolic pathway of lysine and tryptophan.[7][8][9]
-
Glutaric Acid: Glutaric acid is a natural substrate for SUGCT.[7][8][9]
-
This compound (Hypothesized): The presence of the gem-difluoro group at the C2 position may render this compound a poor substrate or even an inhibitor of SUGCT. The steric bulk and altered electronic properties of the difluorinated carbon may hinder proper binding and catalysis within the enzyme's active site. It could potentially act as a competitive inhibitor, binding to the active site but not undergoing the subsequent CoA transfer.
Quantitative Data Summary
As of the latest literature review, no direct experimental data on the biological activity of this compound has been published. The following table summarizes the known quantitative data for glutaric acid's interaction with GAD and provides a framework for future experimental comparison.
| Compound | Target Enzyme | Activity | Ki / Km (Concentration) | Reference |
| Glutaric Acid | Glutamate Decarboxylase (GAD) | Competitive Inhibitor | Ki = 1.3 x 10-3 mol/L | [2] |
| Glutaric Acid | Succinyl-CoA:Glutarate-CoA Transferase (SUGCT) | Substrate | Km not specified in the provided results | [7][8][9] |
| This compound | Glutamate Decarboxylase (GAD) | Hypothesized Inhibitor | To be determined | |
| This compound | Succinyl-CoA:Glutarate-CoA Transferase (SUGCT) | Hypothesized Inhibitor/Poor Substrate | To be determined |
Experimental Protocols
To validate the hypothesized biological activities of this compound, the following experimental protocols for key enzyme assays are provided.
Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol is adapted from fluorimetric and HPLC-based methods for measuring GAD activity.[2][7]
Objective: To determine the inhibitory potential and kinetics of this compound on GAD activity and compare it with glutaric acid.
Materials:
-
Purified GAD enzyme or brain homogenate as a source of GAD.[7]
-
L-Glutamic acid (substrate).
-
Pyridoxal phosphate (PLP) (cofactor).
-
Phosphate buffer (pH ~7.0).
-
Glutaric acid and this compound (test compounds).
-
Dansyl chloride (for HPLC method).[7]
-
Fluorimeter or HPLC system with a fluorescence or DAD detector.
Procedure (Fluorimetric Method): [2]
-
Prepare a reaction mixture containing phosphate buffer, PLP, and the GAD enzyme preparation.
-
Add varying concentrations of the inhibitor (glutaric acid or this compound) to different reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the reaction by adding a saturating concentration of L-glutamic acid.
-
Monitor the rate of GABA formation or CO₂ production. For the fluorimetric assay, a coupled enzyme system that leads to a fluorescent product can be used, or changes in intrinsic fluorescence upon substrate binding/turnover can be monitored.[2]
-
Calculate the initial reaction velocities and determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk or Dixon plots.
Procedure (HPLC-Based Method): [7]
-
Follow steps 1-4 of the fluorimetric method.
-
Stop the enzymatic reaction at various time points by adding a quenching solution (e.g., acid).
-
Derivatize the produced GABA with dansyl chloride to form a fluorescent adduct.[7]
-
Separate and quantify the dansyl-GABA adduct using reverse-phase HPLC with a fluorescence or DAD detector.
-
Calculate the amount of GABA produced and determine the enzyme activity and inhibition kinetics as described above.
Succinyl-CoA:Glutarate-CoA Transferase (SUGCT) Activity Assay
This protocol is based on a novel fluorometric assay developed for high-throughput screening of SUGCT inhibitors.[8]
Objective: To determine if this compound acts as a substrate or an inhibitor of SUGCT.
Materials:
-
Recombinant human SUGCT enzyme.[8]
-
Succinyl-CoA or Glutaryl-CoA (CoA donor).[8]
-
Glutaric acid (natural substrate).
-
This compound (test compound).
-
A suitable dicarboxylic acid CoA acceptor for the coupled assay (e.g., 3-hydroxy-3-methylglutarate).[8]
-
Coupling enzymes and substrates to produce a fluorescent or colorimetric signal.
-
Plate reader (fluorimeter or spectrophotometer).
Procedure:
-
Set up a reaction mixture in a 96-well plate containing buffer, SUGCT enzyme, and the CoA donor (e.g., glutaryl-CoA).
-
To test for substrate activity, add varying concentrations of this compound and monitor for the production of the corresponding CoA ester or the depletion of the CoA donor.
-
To test for inhibitory activity, add a fixed, non-saturating concentration of glutaric acid and varying concentrations of this compound.
-
The assay can be coupled to a secondary reaction where the product (e.g., succinate) is further metabolized by another enzyme to produce a detectable signal (e.g., NADH), which can be measured spectrophotometrically. A more direct fluorometric assay has also been developed.[8]
-
Measure the change in fluorescence or absorbance over time to determine the initial reaction rates.
-
For inhibition studies, calculate the IC₅₀ value and determine the mode of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant metabolic pathway and a general workflow for inhibitor screening.
Caption: Inhibition of the Glutamate Decarboxylase (GAD) Pathway.
Caption: The Succinyl-CoA:Glutarate-CoA Transferase (SUGCT) Reaction.
Caption: General Workflow for Comparative Inhibitor Analysis.
Conclusion
While glutaric acid has well-defined roles as a competitive inhibitor of GAD and a substrate for SUGCT, the biological activity of this compound remains to be experimentally determined. Based on the established principles of medicinal chemistry, the introduction of gem-difluoro substitution is likely to enhance its inhibitory properties, particularly against GAD, while potentially converting it from a substrate to an inhibitor of SUGCT. The provided experimental protocols offer a clear path for the validation of these hypotheses, which could have significant implications for the development of novel therapeutics targeting these enzymatic pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemisgroup.us [chemisgroup.us]
- 3. researchgate.net [researchgate.net]
- 4. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization, structure and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a genetic modifier of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization, Structure, and Inhibition of the Human Succinyl-CoA:glutarate-CoA Transferase, a Putative Genetic Modifier of Glutaric Aciduria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Fluorinated Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, a strategy widely employed in the development of advanced materials and pharmaceuticals. This guide provides a comparative analysis of the thermal stability of various fluorinated dicarboxylic acids, offering insights supported by available experimental data. Understanding the thermal robustness of these compounds is crucial for their application in polymerization, coordination chemistry, and as building blocks in drug discovery, where high-temperature processing or stability is required.
The C-F bond is the strongest single bond in organic chemistry, imparting high thermal stability to fluorinated compounds. This guide compares the thermal properties of several fluorinated dicarboxylic acids with their non-fluorinated counterparts, where data is available. The primary method for evaluating thermal stability is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td) is a key parameter derived from TGA, often reported as the temperature at which 5% weight loss occurs (Td5%).
Quantitative Comparison of Thermal Properties
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Temperature (°C) | Analysis Method |
| Aliphatic Dicarboxylic Acids | |||||
| Adipic Acid | HOOC(CH₂)₄COOH | 146.14 | 152 | ~210-300 (Decomposition starts) | TGA |
| Perfluoroadipic Acid | HOOC(CF₂)₄COOH | 290.07 | 132-134[1] | Not specified | - |
| Glutaric Acid | HOOC(CH₂)₃COOH | 132.12 | 95-98 | Not specified | - |
| Hexafluoroglutaric Acid | HOOC(CF₂)₃COOH | 240.06 | 88-91[2] | Not specified | - |
| Aromatic Dicarboxylic Acids | |||||
| Isophthalic Acid | 1,3-C₆H₄(COOH)₂ | 166.13 | 345-348 | >300[3] | TGA |
| 4-Fluorobenzene-1,3-dicarboxylic acid | 4-F-1,3-C₆H₃(COOH)₂ | 184.12 | 300-301[3] | Not specified | Melting Point |
| Terephthalic Acid | 1,4-C₆H₄(COOH)₂ | 166.13 | 300 (sublimes) | >300[3] | TGA |
| Tetrafluoroterephthalic Acid | 1,4-C₆F₄(COOH)₂ | 238.09 | 275 (dec.)[4] | 275[4] | Melting Point with decomposition |
| Phthalic Acid | 1,2-C₆H₄(COOH)₂ | 166.13 | ~210 (dec.) | ~210 | Melting Point with decomposition |
| Tetrafluorophthalic Acid | 1,2-C₆F₄(COOH)₂ | 238.09 | 152-154[5] | Not specified | Melting Point |
Note: "Not specified" indicates that the decomposition temperature was not found in the searched literature. The stability of polymers derived from fluorinated dicarboxylic acids is generally enhanced.[6]
Experimental Protocols for Thermal Analysis
To accurately determine and compare the thermal stability of fluorinated dicarboxylic acids, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.[3]
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of a compound by measuring its mass change as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure (based on ASTM E1131):
-
Sample Preparation: A small sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a controlled, linear heating rate, typically 10 °C/min or 20 °C/min.
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which 5% mass loss occurs (Td5%), which is a common metric for thermal stability.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition behavior.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure (based on ASTM D3418):
-
Sample Preparation: A small sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell, which is then purged with an inert gas.
-
Heating Program: A temperature program is initiated, which may include heating and cooling cycles to erase the sample's thermal history, followed by a final heating ramp at a controlled rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of an endothermic peak corresponds to the melting point.
-
Visualizing the Analysis Workflow
The following diagram illustrates a generalized workflow for the assessment of the thermal stability of fluorinated dicarboxylic acids.
Logical Relationship of Fluorination and Thermal Stability
The enhanced thermal stability of many fluorinated compounds can be attributed to the high bond dissociation energy of the carbon-fluorine bond. The following diagram illustrates this fundamental relationship.
References
Spectroscopic comparison of 2,2-Difluoropentanedioic Acid and its esters
A Spectroscopic Comparison of 2,2-Difluoropentanedioic Acid and its Esters
This technical guide provides a comparative analysis of the spectroscopic properties of this compound and its common dialkyl esters, namely dimethyl and diethyl esters. Due to the limited availability of public domain experimental spectra for these specific compounds, this guide focuses on predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development to anticipate the spectral characteristics of this class of compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.
Introduction
This compound (also known as 2,2-difluoroglutaric acid) and its esters are fluorinated organic compounds of interest in medicinal chemistry and materials science. The introduction of the gem-difluoro group can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. A thorough spectroscopic characterization is essential for the confirmation of their synthesis and for understanding their chemical behavior. This guide outlines the expected spectroscopic signatures for the parent diacid and its dimethyl and diethyl esters.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound, Dimethyl 2,2-difluoropentanedioate, and Diethyl 2,2-difluoropentanedioate. These predictions are based on the analysis of their chemical structures and established spectroscopic correlation tables for similar functional groups and gem-difluoro compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ~10-12 | Broad Singlet | - | 2 x -COOH |
| ~2.5-2.7 | Triplet of Triplets | JH-H ≈ 7-8, JH-F ≈ 12-15 | -CH₂-CF₂- | |
| ~2.2-2.4 | Triplet | JH-H ≈ 7-8 | -CH₂-COOH | |
| Dimethyl 2,2-difluoropentanedioate | ~3.75 | Singlet | - | 2 x -OCH₃ |
| ~2.4-2.6 | Triplet of Triplets | JH-H ≈ 7-8, JH-F ≈ 12-15 | -CH₂-CF₂- | |
| ~2.1-2.3 | Triplet | JH-H ≈ 7-8 | -CH₂-COOCH₃ | |
| Diethyl 2,2-difluoropentanedioate | ~4.25 | Quartet | JH-H ≈ 7 | 2 x -OCH₂CH₃ |
| ~2.4-2.6 | Triplet of Triplets | JH-H ≈ 7-8, JH-F ≈ 12-15 | -CH₂-CF₂- | |
| ~2.1-2.3 | Triplet | JH-H ≈ 7-8 | -CH₂-COOCH₂CH₃ | |
| ~1.30 | Triplet | JH-H ≈ 7 | 2 x -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| This compound | ~175-178 | Triplet | -COOH |
| ~115-120 | Triplet | -CF₂- | |
| ~35-40 | Triplet | -CH₂-CF₂- | |
| ~28-33 | Singlet | -CH₂-COOH | |
| Dimethyl 2,2-difluoropentanedioate | ~168-172 | Triplet | -COOCH₃ |
| ~115-120 | Triplet | -CF₂- | |
| ~52-54 | Singlet | -OCH₃ | |
| ~35-40 | Triplet | -CH₂-CF₂- | |
| ~28-33 | Singlet | -CH₂-COOCH₃ | |
| Diethyl 2,2-difluoropentanedioate | ~167-171 | Triplet | -COOCH₂CH₃ |
| ~115-120 | Triplet | -CF₂- | |
| ~61-63 | Singlet | -OCH₂CH₃ | |
| ~35-40 | Triplet | -CH₂-CF₂- | |
| ~28-33 | Singlet | -CH₂-COOCH₂CH₃ | |
| ~13-15 | Singlet | -OCH₂CH₃ |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ~ -90 to -110 | Triplet | JF-H ≈ 12-15 | -CF₂- |
| Dimethyl 2,2-difluoropentanedioate | ~ -90 to -110 | Triplet | JF-H ≈ 12-15 | -CF₂- |
| Diethyl 2,2-difluoropentanedioate | ~ -90 to -110 | Triplet | JF-H ≈ 12-15 | -CF₂- |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic Acid Dimer) | |
| 1050-1250 | Strong | C-F stretch | |
| Dimethyl/Diethyl Esters | 2850-3000 | Medium | C-H stretch (Alkyl) |
| 1735-1750 | Strong | C=O stretch (Ester) | |
| 1050-1250 | Strong | C-F stretch | |
| 1150-1250 | Strong | C-O stretch (Ester) |
Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Predicted Key Fragments (m/z) | Interpretation |
| This compound | [M-OH]⁺, [M-COOH]⁺, [M-H₂O]⁺ | Loss of hydroxyl, carboxyl group, water |
| (MW: 168.09) | ||
| Dimethyl 2,2-difluoropentanedioate | [M]⁺˙, [M-OCH₃]⁺, [M-COOCH₃]⁺ | Molecular ion, loss of methoxy, carbomethoxy group |
| (MW: 196.14) | ||
| Diethyl 2,2-difluoropentanedioate | [M]⁺˙, [M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺ | Molecular ion, loss of ethoxy, carboethoxy group |
| (MW: 224.20) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not already contain it. For ¹⁹F NMR, an external standard of CFCl₃ is typically used.
-
Data Acquisition :
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ signals.
-
Acquire the ¹⁹F spectrum.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For solids (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
For liquids : Place a drop of the liquid between two KBr or NaCl plates.
-
-
Data Acquisition :
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing : The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its esters.
Caption: Workflow for synthesis and comparative spectroscopic analysis.
Conclusion
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and its dimethyl and diethyl esters. While the provided data is predictive, it serves as a robust baseline for researchers working with these compounds. The distinct signals arising from the gem-difluoro group in ¹³C and ¹⁹F NMR, along with the characteristic methylene proton signals in ¹H NMR, provide powerful diagnostic tools for structural confirmation. The IR and MS data further complement this analysis by identifying key functional groups and fragmentation patterns. It is recommended that researchers acquire experimental data on their synthesized samples and use this guide as a reference for interpretation.
A Researcher's Guide to Investigating the Enzyme Inhibition Kinetics of Novel Compounds: A Case Study Approach with 2,2-Difluoropentanedioic Acid
For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a potential enzyme inhibitor is a cornerstone of preclinical research. This guide provides a comprehensive framework for characterizing the enzyme inhibition kinetics of a novel compound, using the hypothetical case of 2,2-Difluoropentanedioic Acid. While specific inhibitory data for this compound is not publicly available, this document outlines the necessary experimental protocols, data presentation strategies, and visualizations required to conduct a thorough investigation.
Experimental Design and Rationale
The initial step in characterizing a potential inhibitor is to identify its target enzyme(s). This can be achieved through various methods, including computational docking studies, differential screening against a panel of enzymes, or based on the structural similarity of the compound to known enzyme substrates or inhibitors. Once a target enzyme is identified, the primary goals are to determine the potency of the inhibition (typically measured as the half-maximal inhibitory concentration, IC50) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Key Quantitative Parameters:
-
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of inhibitor potency.[1]
-
Ki: The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of binding affinity than the IC50.
-
Km: The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.[2][3]
Comparative Data Presentation
When experimental data is obtained, it should be organized into clear, comparative tables. Below are example tables that a researcher would populate with their findings for this compound and other known inhibitors of the same target enzyme.
Table 1: Inhibitory Potency (IC50) of this compound and Reference Compounds
| Inhibitor | Target Enzyme | IC50 (µM) | Assay Conditions |
| This compound | Enzyme X | [Data] | [e.g., 50 mM Tris-HCl, pH 7.5, 37°C] |
| Reference Inhibitor A | Enzyme X | [Data] | [e.g., 50 mM Tris-HCl, pH 7.5, 37°C] |
| Reference Inhibitor B | Enzyme X | [Data] | [e.g., 50 mM Tris-HCl, pH 7.5, 37°C] |
Table 2: Kinetic Parameters of this compound
| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | Effect on Vmax | Effect on Km |
| This compound | Enzyme X | [e.g., Comp.] | [Data] | [e.g., Unch.] | [e.g., Inc.] |
| Reference Inhibitor A | Enzyme X | [e.g., Non-C.] | [Data] | [e.g., Dec.] | [e.g., Unch.] |
Detailed Experimental Protocols
To generate the data for the tables above, the following experimental protocols would be employed.
Protocol 1: Determination of IC50
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations. The substrate concentration is typically kept at or near its Km value for this assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Enzyme solution
-
Varying concentrations of the test compound or control inhibitor.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measure Activity: Measure the rate of the reaction using a microplate reader at the appropriate wavelength for the product being formed. The measurement should be taken over a set period.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Protocol 2: Determination of Inhibition Mechanism and Ki
This protocol is used to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).
Materials:
-
Same as for IC50 determination.
Procedure:
-
Assay Setup: The experiment is set up as a matrix. A series of reactions are performed with varying concentrations of the substrate and several fixed concentrations of the inhibitor.
-
Data Collection: Measure the initial reaction velocities (v) for each combination of substrate and inhibitor concentration.
-
Data Analysis: The data is typically analyzed using graphical methods:
-
Lineweaver-Burk Plot: A plot of 1/v versus 1/[Substrate]. The pattern of the lines for different inhibitor concentrations reveals the mechanism of inhibition.[4]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
-
Dixon Plot: A plot of 1/v versus [Inhibitor] at different fixed substrate concentrations. This plot can also be used to determine Ki.
-
-
Ki Calculation: The Ki can be calculated from the slopes and intercepts of the Lineweaver-Burk or Dixon plots, or by non-linear regression fitting of the raw velocity data to the appropriate Michaelis-Menten equation for the determined inhibition type.
Visualization of Workflows and Mechanisms
Visual diagrams are crucial for understanding complex experimental workflows and biological pathways.
Caption: Experimental workflow for determining enzyme inhibition kinetics.
References
Comparative study of analytical methods for 2,2-Difluoropentanedioic Acid
A comparative guide to the analytical methodologies for 2,2-Difluoropentanedioic Acid is presented for researchers, scientists, and professionals in drug development. This document provides an objective comparison of various analytical techniques, supported by experimental data from related compounds, to guide the selection of the most appropriate method.
Introduction to the Analysis of this compound
This compound is a dicarboxylic acid containing a gem-difluoro functional group. This structural feature imparts unique chemical properties that are of interest in medicinal chemistry and material science. Accurate and precise analytical methods are crucial for its quantification in various matrices, for purity assessment, and for metabolic studies. The presence of two carboxylic acid groups and the fluorine atoms presents specific challenges and opportunities for analytical method development. This guide explores the most common and effective analytical techniques for the analysis of dicarboxylic acids and fluorinated compounds, providing a framework for the analysis of this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The primary techniques for the analysis of dicarboxylic acids include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and purity determination.
Below is a summary of the most relevant analytical techniques. While specific performance data for this compound is not widely published, the following table provides typical performance characteristics for the analysis of related dicarboxylic and fluorinated acids.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| GC-MS | Separation based on volatility and mass-to-charge ratio of ionized analytes. | ng/mL to pg/mL | ng/mL to pg/mL | < 10% | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds.[1][2] | Often requires derivatization for polar analytes like dicarboxylic acids, potential for thermal degradation.[3][4] |
| LC-MS/MS | Separation based on polarity and mass-to-charge ratio of fragmented ions. | pg/mL to fg/mL | pg/mL to fg/mL | < 15% | High sensitivity and specificity, suitable for polar and non-volatile compounds, direct analysis of aqueous samples.[5][6] | Matrix effects can suppress or enhance ionization, may require derivatization for improved sensitivity.[5] |
| HPLC-UV | Separation based on polarity with detection via UV absorbance. | µg/mL | µg/mL | < 5% | Robust, widely available, suitable for compounds with a UV chromophore.[7][8] | Lower sensitivity compared to MS, not all compounds have a suitable chromophore. |
| ¹⁹F NMR | Measures the magnetic properties of the ¹⁹F nucleus. | ~0.1 mol% | ~0.5 mol% | < 5% | Provides structural information, non-destructive, excellent for identifying and quantifying fluorine-containing compounds.[9] | Lower sensitivity than chromatographic methods, requires higher concentrations of the analyte. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These should be considered as starting points and may require optimization for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the sensitive quantification of dicarboxylic acids in various matrices after conversion to more volatile esters.
Objective: To quantify this compound in a sample by GC-MS after derivatization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
Reagents:
-
Derivatizing agent: e.g., 2,2,2-trifluoroethanol (TFE) with sulfuric acid as a catalyst[4], or a silylating agent like MTBSTFA.[10]
-
Extraction solvent: e.g., Ethyl acetate.
-
Internal standard (IS): e.g., a deuterated analog of the analyte or a structurally similar dicarboxylic acid.
Procedure:
-
Sample Preparation (Aqueous Sample):
-
To 1 mL of the sample, add the internal standard.
-
Acidify the sample with HCl to pH < 2.
-
Extract the dicarboxylic acids with 3 x 1 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 100 µL of TFE and 10 µL of concentrated sulfuric acid.[4]
-
Heat the mixture at 70°C for 1 hour.
-
After cooling, add 1 mL of water and 200 µL of hexane.
-
Vortex and centrifuge. Collect the upper hexane layer for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
-
Data Analysis:
-
Identify the derivatized analyte and internal standard peaks based on their retention times and characteristic mass fragments.
-
Quantify the analyte using a calibration curve generated from standards prepared in the same manner.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the direct analysis of dicarboxylic acids in biological fluids and other aqueous matrices.[5]
Objective: To quantify this compound in a sample using LC-MS/MS.
Instrumentation:
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS).
-
LC column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Internal standard (IS): e.g., a deuterated analog of the analyte.
Procedure:
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[5]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
Flow Rate: 0.3 mL/min.
-
Gradient Program: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions.
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard.
-
Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Gas chromatography tandem mass spectrometric analysis of alkylphosphonofluoridic acids as verification targets of nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Fluorinated and Non-Fluorinated Diacids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of fluorinated and non-fluorinated diacids, drawing upon available experimental data. The objective is to offer a resource for understanding the potential cellular impacts of these compound classes, which are relevant in various industrial and biomedical contexts. While direct comparative studies are limited, this document synthesizes findings from multiple sources to facilitate an informed assessment.
Introduction
Dicarboxylic acids, characterized by two carboxylic acid functional groups, and their fluorinated analogs are utilized in a wide range of applications, from polymer synthesis to pharmaceuticals. The introduction of fluorine atoms can significantly alter the physicochemical properties of these molecules, including their acidity, lipophilicity, and metabolic stability. Consequently, fluorination is expected to influence their biological activity and toxicological profiles. This guide examines the available in vitro cytotoxicity data for representative short-chain fluorinated and non-fluorinated diacids to highlight key differences in their effects on cell viability and mechanisms of action.
Data Presentation: A Comparative Overview of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxicity of selected fluorinated and non-fluorinated diacids. It is crucial to note that the data presented are compiled from different studies, which may employ varied cell lines, exposure durations, and assay methodologies. Therefore, direct comparison of absolute values should be approached with caution. The primary utility of these tables is to illustrate general trends and the magnitude of cytotoxic effects observed for each class of compounds.
Table 1: Cytotoxicity of Non-Fluorinated Diacids
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect | Citation |
| Adipic Acid | Vero | Plaque Inhibition | - | IC50: 0.4 µM (Anti-HSV-1) | [1] |
| Adipic Acid | Rat | Oral LD50 | - | LD50: 1900 mg/kg | [1] |
| Succinic Acid | T-ALL Cell Lines | WST-1 | 48 h | Apoptotic effect at 25 & 50 mM | |
| Succinic Acid | MRC-5 (healthy) | WST-1 | 48 h | No significant cytotoxicity | |
| Glutaric Acid | - | - | - | Harmful if inhaled, swallowed, or absorbed through the skin | [2][3] |
Disclaimer: The data in this table are sourced from multiple studies and are not the result of direct comparative experiments. Experimental conditions may vary between studies.
Table 2: Cytotoxicity of Fluorinated Diacids (Perfluorinated Carboxylic Acids - PFCAs)
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect | Citation |
| Perfluorooctanoic Acid (PFOA) | Zebrafish Liver | - | 96 h | Higher toxicity than shorter chains | [4] |
| Perfluorohexanoic Acid (PFHxA) | Zebrafish Liver | - | 96 h | Lower toxicity than PFOA | [4] |
| Perfluorobutanoic Acid (PFBA) | Zebrafish Liver | - | 96 h | Lower toxicity than PFOA | [4] |
| PFOA | Human Hepatocytes | - | - | Affects distinct molecular signaling pathways | [5] |
| PFHxA | Fish | - | - | Perturbs endocrine and nervous systems | [6] |
Disclaimer: The data in this table are sourced from multiple studies and are not the result of direct comparative experiments. Experimental conditions may vary between studies. Data for specific perfluorinated diacids corresponding directly to the non-fluorinated examples (e.g., perfluoroadipic acid) is limited in the reviewed literature; therefore, representative PFCAs are presented.
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below to support the interpretation of the presented data and to facilitate the design of future comparative studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the test diacids (both fluorinated and non-fluorinated) and include appropriate vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Procedure:
-
Cell Seeding and Treatment: Plate and treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells.
-
LDH Reaction: Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Cell Treatment: Treat cells with the test compounds in a suitable culture vessel.
-
Cell Harvesting: After incubation, collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the cytotoxicity of the discussed diacids.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: PFOA-induced apoptosis signaling pathway.
Caption: General oxidative stress signaling pathways.
Discussion and Conclusion
The available data suggest that fluorination generally increases the cytotoxicity of dicarboxylic acids. Perfluorinated carboxylic acids, particularly those with longer carbon chains like PFOA, tend to be more potent in inducing cell death compared to their shorter-chain counterparts and, by inference, their non-fluorinated analogs.[4] The mechanisms underlying the cytotoxicity of PFCAs often involve the induction of oxidative stress and apoptosis, as depicted in the signaling pathway diagrams.[7]
Non-fluorinated diacids such as adipic and succinic acid are generally considered to have low acute toxicity.[1][2][3] Succinic acid, for instance, is a key intermediate in the citric acid cycle, and its cytotoxic effects are typically observed only at high concentrations.
The increased toxicity of fluorinated diacids can be attributed to several factors. The strong carbon-fluorine bond makes them highly persistent and resistant to metabolic degradation. Their increased lipophilicity can facilitate their accumulation in cellular membranes, potentially disrupting membrane function and integrity. Furthermore, their interaction with various cellular proteins and signaling pathways, as seen with PFOA, can lead to a cascade of events culminating in cell death.
For researchers and professionals in drug development, these findings have important implications. The introduction of fluorine is a common strategy to enhance the metabolic stability and bioavailability of drug candidates. However, the potential for increased cytotoxicity must be carefully evaluated. The experimental protocols and signaling pathway information provided in this guide can serve as a valuable resource for conducting such evaluations and for designing safer and more effective therapeutic agents. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of the cytotoxic potential of fluorinated versus non-fluorinated diacids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. "Dicarboxylic Acid" by Mayur S. Parmar [nsuworks.nova.edu]
- 4. Comparative in vitro toxicity assessment of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A comparative review of the toxicity mechanisms of perfluorohexanoic acid (PFHxA) and perfluorohexanesulphonic acid (PFHxS) in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,2-Difluoropentanedioic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 2,2-Difluoropentanedioic Acid (CAS No. 380-86-9) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is an irritant and may be harmful if ingested or inhaled. It is irritating to the mucous membranes and upper respiratory tract.[1] All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing. Chemical-resistant boots are also recommended.[1]
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, keeping the eyelids open. Seek medical attention.[1]
-
In case of skin contact: Wash the affected area immediately and thoroughly with soap and running water.[1]
-
If inhaled: Move the individual to fresh air.
-
If ingested: Do NOT induce vomiting. Rinse mouth with water.
Quantitative Data Summary
While specific toxicological properties of this compound have not been fully investigated, data from similar difluorinated carboxylic acids provide context for its potential hazards.
| Property | Value | Source Compound |
| Hazard Class | Irritant | This compound |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact | This compound |
| Acute Effects | May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. | This compound[1] |
Detailed Disposal Protocol
The recommended procedure for the disposal of this compound is incineration by a licensed hazardous waste disposal company . Due to the presence of fluorine in the molecule, improper disposal or incineration can lead to the formation of hazardous byproducts, such as hydrogen fluoride. Standard laboratory neutralization procedures are not recommended for this compound.
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other waste streams, especially with incompatible materials such as strong bases or oxidizing agents.
-
-
Waste Collection and Storage:
-
Collect all waste materials containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), in the designated waste container.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.
-
-
Engage a Licensed Disposal Vendor:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound.
-
-
Recommended Disposal Method:
-
The specified disposal method is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and a scrubber.[2]
-
High-temperature incineration (above 850°C) is necessary for the effective destruction of perfluorinated carboxylic acids and their byproducts.[3]
-
Experimental Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2,2-Difluoropentanedioic Acid
Essential Safety and Handling Guide for 2,2-Difluoropentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a halogenated organic acid that should be handled with caution. Based on data from similar compounds, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Some related halogenated acids are known to cause severe skin burns and eye damage[2][3][4]. Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Material/Specification | Purpose |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles compliant with ANSI Z87.1. A full-face shield should be worn over the goggles. | Protects against splashes, dust, and vapors. A face shield alone is not adequate protection[5]. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or nitrile gloves are recommended. Check manufacturer's compatibility data. | Prevents direct skin contact with the corrosive solid and its dust[5][6]. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | Flame-retardant lab coat and a rubber or neoprene apron. | Protects against spills and splashes on clothing and body[5][6][7]. |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator with an appropriate cartridge for organic acid vapors and particulates if not handled in a fume hood. | Prevents inhalation of irritating dust and potential vapors[6][8]. |
| Foot Protection | Closed-toe Shoes | Sturdy, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[5][8].
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing the acid into the hood.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed[5][9].
-
Have spill cleanup materials, such as calcium carbonate for acid neutralization, readily available[5].
Handling and Use:
-
Don all required PPE as specified in the table above.
-
Carefully open the container, avoiding the creation of dust.
-
Use a spatula or other appropriate tool to weigh and transfer the solid.
-
If dissolving the acid, always add the acid slowly to the solvent (e.g., water), never the other way around, to prevent splashing and exothermic reactions[5][8].
-
Keep the container tightly closed when not in use[1].
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable equipment according to standard laboratory procedures.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water[1].
Disposal Plan: Waste Management
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can harm the environment and violate regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats and paper towels, in a designated, labeled hazardous waste container for "Halogenated Organic Solids."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled waste container for "Halogenated Organic Liquids"[10][11][12][13].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (Corrosive, Irritant)[11][14].
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials like bases and strong oxidizing agents[2].
Do NOT:
-
Dispose of this chemical down the drain.
-
Mix with inorganic acids or bases in the same waste container[10][12].
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1][5].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
Spill: For a small spill, neutralize with calcium carbonate or another suitable absorbent material and collect it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Guides
The following diagrams illustrate the key workflows and safety principles for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 13. uakron.edu [uakron.edu]
- 14. louisville.edu [louisville.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
